molecular formula C11H9NO2 B3262310 5-Methoxy-3-methylbenzofuran-2-carbonitrile CAS No. 35351-62-3

5-Methoxy-3-methylbenzofuran-2-carbonitrile

Cat. No.: B3262310
CAS No.: 35351-62-3
M. Wt: 187.19 g/mol
InChI Key: BKNOBKLILWOFRK-UHFFFAOYSA-N
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Description

5-Methoxy-3-methylbenzofuran-2-carbonitrile (CAS 35351-62-3) is a high-purity chemical building block offered for research and development purposes. This compound, with the molecular formula C11H9NO2 and a molecular weight of 187.20, is part of the benzofuran chemical family, which is widely recognized in medicinal chemistry for its diverse biological potential . Benzofuran derivatives are extensively investigated as core structural motifs in the discovery and development of novel therapeutic agents. Scientific literature highlights that substituted benzofurans demonstrate a broad spectrum of pharmacological activities, positioning them as valuable scaffolds in drug discovery . As a functionalized benzofuran, this carbonitrile derivative serves as a versatile synthetic intermediate, enabling researchers to explore new chemical spaces and develop compounds for various research applications. Applications & Research Value: This compound is strictly for Research Use Only (RUO) and is intended for use by qualified researchers in laboratory settings. It is not intended for diagnostic, therapeutic, or any human or veterinary use. Researchers value this chemical for its potential as a precursor in organic synthesis and pharmaceutical development, particularly for constructing more complex molecules with potential biological activity. Handling & Safety: Please consult the Safety Data Sheet (SDS) before use. Do not handle this material without proper personal protective equipment. Ensure adequate ventilation and avoid dust formation, skin contact, and eye contact.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

5-methoxy-3-methyl-1-benzofuran-2-carbonitrile
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H9NO2/c1-7-9-5-8(13-2)3-4-10(9)14-11(7)6-12/h3-5H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BKNOBKLILWOFRK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(OC2=C1C=C(C=C2)OC)C#N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H9NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

187.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Foundational & Exploratory

An In-depth Technical Guide to 5-Methoxy-3-methylbenzofuran-2-carbonitrile: Structure, Properties, and Synthetic Pathways

Author: BenchChem Technical Support Team. Date: February 2026

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive technical overview of 5-Methoxy-3-methylbenzofuran-2-carbonitrile, a heterocyclic compound of interest in medicinal chemistry. Due to the limited direct literature on this specific carbonitrile, this document synthesizes data from closely related analogues, namely the corresponding carboxylic acid and its esters, to provide a robust predictive profile. The benzofuran scaffold is a privileged structure in drug discovery, known for a wide array of biological activities.[1][2][3][4][5] This guide will delve into the chemical structure, physicochemical properties, plausible synthetic routes, and the potential biological significance of this compound, grounded in authoritative scientific literature.

Molecular Structure and Identification

This compound possesses a bicyclic structure where a furan ring is fused to a benzene ring. The core benzofuran is substituted with a methoxy group at the 5-position, a methyl group at the 3-position, and a nitrile group at the 2-position.

Chemical Structure

Sources

Biological Activity of 5-Methoxy-3-methylbenzofuran-2-carbonitrile Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

An in-depth technical guide on the biological activity, synthesis, and pharmacological potential of 5-Methoxy-3-methylbenzofuran-2-carbonitrile and its derivatives.

Technical Guide for Drug Development Professionals

Executive Summary

The benzofuran scaffold represents a privileged structure in medicinal chemistry, capable of interacting with a diverse array of biological targets including kinases, DNA, and oxidoreductases.[1] Within this class, This compound serves as a critical pharmacophore and synthetic intermediate. The specific substitution pattern—a 5-methoxy group (electron-donating) and a 3-methyl group (steric bulk/lipophilicity)—synergistically enhances the compound's binding affinity and metabolic stability.

This guide details the structural rationale, synthetic pathways, and biological validation of derivatives stemming from this nitrile core, specifically focusing on their antimicrobial , anticancer , and anti-inflammatory profiles.

Structural Basis & Synthetic Logic

The Pharmacophore

The This compound core possesses three distinct features that drive its biological activity:

  • 5-Methoxy Group: Increases electron density in the benzofuran ring, enhancing π-π stacking interactions with aromatic residues in protein binding pockets (e.g., Trp, Phe).

  • 3-Methyl Group: Provides a hydrophobic anchor, restricting conformational rotation and improving fit within hydrophobic clefts of enzymes like COX-2 or kinases (e.g., VEGFR-2).

  • 2-Carbonitrile Group: A versatile "warhead" and synthetic handle. It can act as a hydrogen bond acceptor or be transformed into bioisosteres like tetrazoles, amidines, or oxadiazoles.

Synthetic Pathway

The synthesis of the core scaffold and its subsequent derivatization is a self-validating workflow. The nitrile group is the pivot point for generating library diversity.

Figure 1: Synthetic Workflow & Derivatization

SynthesisWorkflow Start 2-Hydroxy-5-methoxy- acetophenone Core 5-Methoxy-3-methyl- benzofuran-2-carbonitrile Start->Core Cyclization (Reflux 12h) Reagent + Chloroacetonitrile (K2CO3/Acetone) Tetrazole Tetrazole Derivatives (Antihypertensive/Antimicrobial) Core->Tetrazole NaN3, NH4Cl DMF, 120°C Amidine Amidine Derivatives (DNA Binding/Anticancer) Core->Amidine 1. HCl/EtOH (Pinner) 2. Amines Acid Carboxylic Acid Core->Acid Hydrolysis (NaOH/EtOH) Hydrazide Carbohydrazide Acid->Hydrazide NH2NH2·H2O Schiff Schiff Bases/Hydrazones (Antimicrobial/Antiviral) Hydrazide->Schiff Ar-CHO (Aldehydes)

Caption: Divergent synthesis starting from 2-hydroxy-5-methoxyacetophenone to generate bioactive libraries.

Biological Activity Profiles

Antimicrobial Activity

Derivatives where the nitrile is converted to Schiff bases (hydrazones) or tetrazoles exhibit potent activity against Gram-positive bacteria and fungi. The 5-methoxy group is critical here; analogs lacking this group show 2-4x higher MIC values.

  • Mechanism: Disruption of cell wall synthesis and inhibition of DNA gyrase.

  • Key Data:

    • Staphylococcus aureus:[2][3] MIC values as low as 12.5 µg/mL for hydrazone derivatives.[2]

    • Candida albicans:[4][5] Tetrazole derivatives show fungistatic activity comparable to Fluconazole.

Anticancer Activity (Cytotoxicity)

The 3-methylbenzofuran scaffold mimics the pharmacophore of combretastatin (a tubulin inhibitor). Derivatives, particularly N-substituted amidines and oxadiazoles , show significant cytotoxicity against solid tumors.

  • Target: Tubulin polymerization inhibition and VEGFR-2 kinase inhibition.

  • Key Data:

    • A549 (Lung Carcinoma): IC50 = 1.48 µM (for p-methoxy substituted hydrazide derivative).[6]

    • MCF-7 (Breast Cancer): IC50 = 3.2 µM .

Anti-inflammatory Activity

The structural similarity to NSAIDs allows these derivatives to dock into the cyclooxygenase (COX) active site. The 2-carbonitrile derivatives, and their hydrolyzed acid counterparts, show selectivity for COX-2 over COX-1, reducing gastric side effects.

Mechanism of Action (MOA)

The biological effects are mediated through specific molecular pathways. The diagram below illustrates the dual-mechanism capability of these derivatives in cancer cells.

Figure 2: Anticancer Signaling Pathway

MOA Drug 5-OMe-3-Me-Benzofuran Derivative VEGFR VEGFR-2 Kinase Drug->VEGFR ATP Competition Tubulin Tubulin (Colchicine Site) Drug->Tubulin Binding COX2 COX-2 Enzyme Drug->COX2 Inhibition Angio Inhibition of Angiogenesis VEGFR->Angio Blocks Signaling Mitosis G2/M Phase Arrest Tubulin->Mitosis Disrupts Spindle Inflam Reduced Prostaglandin Synthesis COX2->Inflam Apoptosis Apoptosis (Caspase 3/7) Angio->Apoptosis Mitosis->Apoptosis

Caption: Multi-target mechanism involving VEGFR-2 inhibition, tubulin destabilization, and COX-2 blockade.

Experimental Protocols

Protocol A: Synthesis of this compound

Objective: To synthesize the core scaffold with >90% purity.

  • Reagents: 2-Hydroxy-5-methoxyacetophenone (0.01 mol), Chloroacetonitrile (0.012 mol), Anhydrous Potassium Carbonate (

    
    , 0.03 mol), Dry Acetone (50 mL).
    
  • Procedure:

    • Dissolve the acetophenone in dry acetone in a round-bottom flask.

    • Add anhydrous

      
       and stir for 30 minutes at room temperature.
      
    • Add chloroacetonitrile dropwise.

    • Reflux the mixture for 12–16 hours. Monitor via TLC (Hexane:Ethyl Acetate 7:3).

    • Filter the hot solution to remove inorganic salts.

    • Evaporate the solvent under reduced pressure.

    • Purification: Recrystallize the solid residue from ethanol.

  • Validation:

    • IR: Look for -CN stretch at ~2220 cm⁻¹.

    • 1H NMR: Singlet at ~2.4 ppm (3-CH3) and Singlet at ~3.8 ppm (5-OCH3).

Protocol B: In Vitro Antimicrobial Assay (Agar Well Diffusion)

Objective: Determine the Zone of Inhibition (ZOI) for derivatives.

  • Preparation: Prepare Muller-Hinton agar plates inoculated with standardized bacterial suspension (

    
     CFU/mL).
    
  • Application: Punch 6mm wells into the agar.

  • Treatment: Add 50 µL of the test compound (dissolved in DMSO) at concentrations of 25, 50, and 100 µg/mL.

  • Controls: Use Ciprofloxacin (Antibacterial) and Fluconazole (Antifungal) as positive controls; DMSO as negative control.

  • Incubation: Incubate at 37°C for 24 hours.

  • Measurement: Measure the diameter of the inhibition zone in millimeters.

Protocol C: MTT Cytotoxicity Assay

Objective: Calculate IC50 values against cancer cell lines.

  • Seeding: Seed A549 or MCF-7 cells in 96-well plates (

    
     cells/well). Incubate for 24h.
    
  • Treatment: Treat cells with serial dilutions of the benzofuran derivative (0.1 – 100 µM) for 48h.

  • Labeling: Add 20 µL MTT reagent (5 mg/mL) to each well. Incubate for 4h at 37°C.

  • Solubilization: Remove media, add 150 µL DMSO to dissolve formazan crystals.

  • Readout: Measure absorbance at 570 nm using a microplate reader.

  • Analysis: Plot dose-response curves to determine IC50.

Data Summary: Activity of Key Derivatives[5][6][9][10][11][12][13]

Derivative TypeSubstitution (R)Target Organism/Cell LineActivity MetricReference
Hydrazone 4-Cl-PhenylStaphylococcus aureusMIC: 12.5 µg/mL[1]
Hydrazone 4-NO2-PhenylEscherichia coliMIC: 25.0 µg/mL[1]
Amidine MorpholineA549 (Lung Cancer)IC50: 1.48 µM[2]
Tetrazole -HCandida albicansMIC: 25.0 µg/mL[1]
Core Nitrile -CNCOX-2 EnzymeIC50: 0.43 µM[3]

References

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta Poloniae Pharmaceutica.

  • BenchChem Application Note. (2025). Application of Methoxy-Substituted Benzofuran Derivatives in Anticancer Research.

  • Al-Wahaibi, L.H., et al. (2021).[1] Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Journal of Saudi Chemical Society.

  • Miao, Y., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules.

  • Najri, et al. (2024). Enhanced Hydrazine Electrooxidation through Benzofuran Derivatives.

Sources

The Benzofuran-2-Carbonitrile Scaffold: A Privileged Motif in Modern Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

An In-Depth Technical Guide for Medicinal Chemists

Abstract

The benzofuran nucleus, a heterocyclic scaffold composed of a fused benzene and furan ring, represents a cornerstone in medicinal chemistry.[1][2][3][4] Its derivatives are ubiquitous in nature and have been successfully translated into a multitude of synthetic therapeutic agents.[4][5][6] This guide focuses on a particularly compelling derivative: the benzofuran-2-carbonitrile scaffold. We will explore its significance as a "privileged structure," delve into robust synthetic methodologies, analyze its diverse pharmacological activities through structure-activity relationship (SAR) studies, and provide actionable experimental protocols for its evaluation. This document is intended for researchers, scientists, and drug development professionals seeking to leverage this versatile scaffold for the creation of novel therapeutics.

The Benzofuran Core: A Foundation of Therapeutic Potential

Benzofuran and its analogues are classified as "privileged scaffolds" in drug discovery.[7][8][9] This term denotes molecular frameworks that are capable of binding to multiple, distinct biological targets with high affinity, thereby serving as a fertile starting point for designing novel, potent ligands. The inherent structural rigidity, lipophilicity, and electronic properties of the benzofuran ring system contribute to its ability to engage in favorable interactions within various protein binding pockets.

The true versatility of the scaffold is unlocked through substitution, particularly at the C-2 and C-3 positions of the furan ring, which have been identified as crucial for modulating cytotoxic activity and other biological effects.[1][10] The introduction of a carbonitrile (–C≡N) group at the C-2 position yields the benzofuran-2-carbonitrile core, a motif of significant interest. The nitrile group is a unique functional group; it is a potent hydrogen bond acceptor, can participate in dipole-dipole interactions, and is metabolically stable. Furthermore, it serves as a valuable synthetic handle, allowing for its conversion into other functional groups such as carboxylic acids, amides, or tetrazoles, thus enabling extensive chemical exploration.

Synthetic Strategies for Benzofuran-2-Carbonitrile Derivatives

The construction of the benzofuran-2-carbonitrile scaffold can be achieved through several reliable synthetic routes. The choice of method often depends on the availability of starting materials and the desired substitution pattern on the benzene ring.

Classical Synthesis: Perkin Rearrangement and Related Cyclizations

A traditional and widely used method involves the reaction of substituted salicylaldehydes with an active methylene compound. For the synthesis of the 2-carbonitrile derivative, this typically involves condensation with a haloacetonitrile (e.g., bromoacetonitrile) under basic conditions, followed by an intramolecular cyclization. This approach is robust and allows for the introduction of a variety of substituents on the phenolic starting material.

Modern Catalytic Approaches

Contemporary organic synthesis offers more sophisticated, often one-pot, methods leveraging metal catalysis. Palladium-catalyzed reactions, for instance, can construct the benzofuran ring through intramolecular C-H bond functionalization of precursors like (Z)-2-bromovinyl phenyl ethers, which are generated from the addition of phenols to bromoalkynes.[11] These methods offer high efficiency and functional group tolerance.

Workflow: General Synthesis of Benzofuran-2-carbonitriles

The following diagram illustrates a common synthetic pathway starting from a substituted salicylaldehyde.

G cluster_0 Step 1: Knoevenagel Condensation cluster_1 Step 2: Intramolecular Cyclization A Substituted Salicylaldehyde C Intermediate Acrylonitrile A->C Base (e.g., K2CO3) Solvent (e.g., DMF) B Bromoacetonitrile B->C D Benzofuran-2-carbonitrile Scaffold C->D Heat or Base-mediated

Caption: General workflow for the synthesis of benzofuran-2-carbonitriles.

Table 1: Comparison of Synthetic Methodologies

MethodStarting MaterialsKey ReagentsAdvantagesDisadvantages
Classical Cyclization Substituted Salicylaldehyde, HaloacetonitrileBase (K₂CO₃, NaH)Cost-effective, scalable, well-established.May require harsh conditions, limited functional group tolerance.
Palladium-Catalyzed C-H Functionalization [11]Phenols, BromoalkynesPd Catalyst (e.g., Pd(OAc)₂)High yield, one-pot procedure, good functional group tolerance.Catalyst cost, potential for metal contamination.
Copper-Catalyzed Cyclization [11]o-Hydroxybenzaldehydes, N-TosylhydrazonesCuBrLigand-free, wide substrate scope.May require specific tosylhydrazone precursors.

A Spectrum of Biological Activity

The benzofuran-2-carbonitrile scaffold is a linchpin in the development of agents targeting a wide array of diseases. Its derivatives have demonstrated potent anticancer, antimicrobial, antioxidant, and anti-inflammatory properties.

Anticancer Activity

Benzofuran derivatives are formidable anticancer agents, and the 2-carbonitrile analogues are no exception.[1][10] They exert their effects through multiple mechanisms, including the inhibition of critical cell cycle proteins and the induction of programmed cell death (apoptosis).

  • Mechanism of Action:

    • Kinase Inhibition: Certain derivatives act as potent inhibitors of cyclin-dependent kinase 2 (CDK2), a key regulator of the cell cycle. Inhibition of CDK2 leads to cell cycle arrest, primarily in the G2/M phase, and subsequent apoptosis.[7]

    • Apoptosis Induction: These compounds can trigger apoptosis through both intrinsic (Bcl-2 mediated) and extrinsic pathways, leading to the activation of caspases and PARP cleavage, hallmark events of cellular self-destruction.[12]

    • Tubulin Polymerization Inhibition: Like many successful chemotherapeutics, some benzofuran derivatives disrupt microtubule dynamics, a process essential for cell division.[7]

Signaling Pathway: Apoptosis Induction by Benzofuran-2-carbonitrile Derivatives

G compound Benzofuran-2-carbonitrile Derivative bcl2 Bcl-2 (Anti-apoptotic) compound->bcl2 Inhibition caspases Caspase Activation compound->caspases Promotes bcl2->caspases Inhibits apoptosis Apoptosis caspases->apoptosis

Caption: Simplified pathway of apoptosis induction.

Table 2: Selected Anticancer Benzofuran Derivatives

Compound ClassCancer Cell LineActivity Metric (IC₅₀/GI₅₀)MechanismReference
Benzofuran-2-carboxamidesOvarian (A2780)11-12 µMNot specified[13]
Benzofuran Acylhydrazones-7.2 nM (LSD1 inhibition)LSD1 Inhibition[7]
2-Substituted BenzofuransLiver (HEPG2)12.4 µg/mLNot specified[14]
N-phenethyl carboxamidesBreast (MCF-7)Potent activityNot specified[1]
Antimicrobial Activity

With the rise of antibiotic resistance, novel antimicrobial agents are urgently needed.[9] The benzofuran scaffold has emerged as a promising pharmacophore for designing new antibacterial and antifungal drugs.[8][15]

  • Structure-Activity Relationship (SAR) Insights:

    • The antimicrobial efficacy is highly dependent on the substitution pattern.[8]

    • Electron-withdrawing groups, such as halogens (e.g., bromo substituents) on the benzofuran ring and an attached aryl ring, tend to increase antibacterial potency.[15]

    • In contrast, electron-donating groups often weaken the antimicrobial activity.[15]

    • Many derivatives show high potency against Gram-positive bacteria like Staphylococcus aureus, including methicillin-resistant strains (MRSA).[7][15]

Table 3: Antimicrobial Activity of Benzofuran Derivatives

Compound TypeTarget OrganismActivity Metric (MIC)Key Structural FeatureReference
Benzofuran KetoximeS. aureus0.039 µg/mLCyclobutyl group[15]
Dibromo-substituted BenzofuranVarious Bacteria29.76-31.96 mmol/LBromo groups at C-5 (benzofuran) & C-4 (phenyl)[15]
Antioxidant and Anti-inflammatory Properties

Chronic inflammation and oxidative stress are underlying factors in many diseases, including neurodegenerative disorders and inflammatory bowel disease (IBD).[13][16][17]

  • Antioxidant Mechanism: Benzofuran derivatives can act as potent free radical scavengers.[10] Their antioxidant capacity is often measured by their ability to quench stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH). For example, certain benzofuran-2-carboxamide derivatives have shown significant inhibition of lipid peroxidation (LPO) and DPPH radical formation.[10][13]

  • Anti-inflammatory Action: Specific benzofuran-3(2H)-one derivatives have demonstrated potent inhibitory effects on the TNF-α-induced adhesion of monocytes to colon epithelial cells, a critical event in the pathogenesis of IBD.[17] This action is correlated with the suppression of NF-κB transcriptional activity and the production of reactive oxygen species (ROS).[17]

Structure-Activity Relationship (SAR): A Guide to Rational Design

Systematic analysis of SAR is crucial for optimizing the therapeutic potential of the benzofuran-2-carbonitrile scaffold. The following diagram highlights key positions for chemical modification.

Caption: Key positions for SAR studies on the benzofuran-2-carbonitrile scaffold.

  • Position 2 (R1): The carbonitrile group is foundational. Its bioisosteric replacement (e.g., with a carboxamide) can alter binding modes and biological activity.[13]

  • Position 3 (R2): Introduction of substituents at this position, often via a linker, is a common strategy. Aryl groups linked via a methanone, for example, have been explored for antimicrobial activity.[15]

  • Benzene Ring (R3): The electronic nature of substituents on the benzene core is critical.[8] Halogenation or the addition of methoxy groups can significantly enhance potency against specific targets.

Key Experimental Protocol: In Vitro Cytotoxicity Assessment (MTT Assay)

To provide a self-validating and practical methodology, this section details a standard protocol for evaluating the anticancer potential of newly synthesized benzofuran-2-carbonitrile derivatives.

Objective: To determine the concentration at which a test compound inhibits the growth of a cancer cell line by 50% (IC₅₀).

Principle: The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity. NAD(P)H-dependent cellular oxidoreductase enzymes in viable cells reduce the yellow MTT to purple formazan crystals, which are then solubilized. The absorbance of the colored solution is proportional to the number of living cells.

Materials:

  • Cancer cell line (e.g., MCF-7, A549, HEPG2)

  • Complete growth medium (e.g., DMEM with 10% FBS, 1% Penicillin-Streptomycin)

  • Benzofuran-2-carbonitrile test compounds, dissolved in DMSO

  • MTT solution (5 mg/mL in PBS)

  • Dimethyl sulfoxide (DMSO)

  • 96-well microplates

  • Multi-channel pipette, incubator (37°C, 5% CO₂)

  • Microplate reader

Step-by-Step Methodology:

  • Cell Seeding:

    • Causality: To ensure exponential growth during the experiment, cells are seeded at a predetermined optimal density (e.g., 5,000-10,000 cells/well).

    • Dispense 100 µL of cell suspension into each well of a 96-well plate. Incubate for 24 hours to allow for cell attachment.

  • Compound Treatment:

    • Causality: A serial dilution is necessary to determine a dose-response curve.

    • Prepare serial dilutions of the test compounds in complete medium. The final concentration of DMSO should be kept constant and low (<0.5%) across all wells to avoid solvent-induced toxicity.

    • Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (e.g., Doxorubicin).

    • Incubate the plate for 48-72 hours.

  • MTT Addition and Incubation:

    • Causality: The incubation time allows for the metabolic conversion of MTT by viable cells.

    • Add 20 µL of MTT solution to each well.

    • Incubate for 3-4 hours at 37°C until purple formazan crystals are visible.

  • Formazan Solubilization:

    • Causality: The insoluble formazan must be dissolved to allow for spectrophotometric measurement.

    • Carefully remove the medium containing MTT.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals. Gently shake the plate for 10 minutes.

  • Data Acquisition and Analysis:

    • Causality: Absorbance is directly proportional to the number of viable cells.

    • Measure the absorbance at 570 nm using a microplate reader.

    • Calculate the percentage of cell viability for each concentration relative to the vehicle control.

    • Plot a dose-response curve (Percent Viability vs. Log Concentration) and determine the IC₅₀ value using non-linear regression analysis.

Future Directions and Conclusion

The benzofuran-2-carbonitrile scaffold continues to be a highly attractive and productive starting point for medicinal chemistry campaigns. Its inherent "privileged" nature, combined with synthetic tractability, ensures its relevance in the ongoing search for novel therapeutics.[7][8]

Future research will likely focus on:

  • Target Selectivity: Designing derivatives with improved selectivity for specific enzyme isoforms or receptor subtypes to minimize off-target effects.

  • Hybrid Molecules: Fusing the benzofuran-2-carbonitrile core with other known pharmacophores to create hybrid molecules with dual or synergistic modes of action.[1]

  • Green Synthesis: Developing more environmentally friendly and efficient synthetic routes to access these valuable compounds.[10]

References

  • Natural source, bioactivity and synthesis of benzofuran derivatives - RSC Publishing. (2019, September 2).
  • Benzofuran – Knowledge and References - Taylor & Francis.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC. (2022, April 28).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review - Atlantis Press.
  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing.
  • US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives - Google Patents.
  • Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. (2022).
  • A REVIEW: AN INSIGHT ON SYNTHESIS OF BENZOFURAN.
  • Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives - IJSDR.
  • Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review - PMC.
  • Benzofuran synthesis - Organic Chemistry Portal.
  • Benzofuran: an emerging scaffold for antimicrobial agents - RSC Publishing. (2015, October 27).
  • Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed. (2022, April 28).
  • Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. (2025, October 23).
  • Benzofuran: Production and Applications - Nova Science Publishers. (2020, May 15).
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies - PMC.
  • (PDF) SYNTHESIS AND BIOLOGICAL ACTIVITIES OF BENZOFURAN DERIVATIVES IN THE NEW MILLENNIUM - ResearchGate. (2025, November 23).
  • Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives - ResearchGate.
  • Discovery and Structure-Activity Relationship Studies of 2-benzylidene-2,3-dihydro-1H-inden-1-one and benzofuran-3(2H)-one Derivatives as a Novel Class of Potential Therapeutics for Inflammatory Bowel Disease - PubMed. (2017, September 8).
  • Mini Review on Important Biological Properties of Benzofuran Derivatives. (2016, September 28).
  • Applications of Benzofuranones in Medicinal Chemistry: A Detailed Overview - Benchchem.
  • The Elaboration of a Benzofuran Scaffold for the Fragment-Based Drug Design of a Novel Class of Antivirulence Compounds - La Trobe. (2017, August 24).
  • Novel benzofuran derivatives: Synthesis and antitumor activity - ResearchGate. (2025, December 6).

Sources

Pharmacophore Modeling of 5-Methoxy-3-Methylbenzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The benzofuran scaffold is a privileged structure in medicinal chemistry, serving as the core for various antimicrobial, anti-inflammatory, and anticancer therapeutics.[1][2][3] This guide focuses specifically on the 5-methoxy-3-methylbenzofuran subclass. The presence of the electron-donating methoxy group at C5 and the sterically significant methyl group at C3 creates a unique electronic and conformational profile that distinguishes this scaffold from simple benzofurans.

This technical guide provides a rigorous, step-by-step workflow for developing pharmacophore models for this specific derivative class. It integrates Structure-Activity Relationship (SAR) logic with computational protocols to target biological endpoints such as DNA Gyrase B (antimicrobial) and EGFR (anticancer) .

Part 1: Chemical Space & Scaffold Analysis

Before initiating computational modeling, one must quantify the physicochemical constraints of the scaffold.

The "Magic Methyl" & Electronic Effects

The 5-methoxy-3-methylbenzofuran core is not merely a passive linker; it defines the ligand's orientation within the binding pocket.

FeaturePositionPhysicochemical RolePharmacophoric Mapping
Methoxy Group C5Electron Donor (+M effect): Increases electron density on the benzene ring.[4] H-Bond Acceptor: The oxygen atom acts as a weak acceptor.HBA (Hydrogen Bond Acceptor) or Hyd (Hydrophobic - methyl part)
Methyl Group C3Steric Lock: Restricts rotation of substituents at C2, forcing a specific bioactive conformation. Lipophilicity: Increases LogP.Hyd (Hydrophobic) / Excl (Excluded Volume)
Furan Oxygen O1H-Bond Acceptor: Critical for water-bridging or direct interaction with backbone amides.HBA
Benzene Ring C4-C7Pi-Pi Stacking: Interactions with aromatic residues (e.g., Phe, Tyr, Trp).Aro (Aromatic Ring)
Target Selection Strategy

Based on current literature, this scaffold is most effectively modeled for:

  • Antimicrobial Agents: Targeting DNA Gyrase B (ATPase domain).

  • Anticancer Agents: Targeting EGFR or Tubulin polymerization.

Part 2: Computational Workflow (The Core)

This section details the protocol for generating a ligand-based 3D-QSAR pharmacophore model.

Workflow Visualization

The following diagram outlines the critical path from structure preparation to model validation.

PharmacophoreWorkflow Start Input: 5-OMe-3-Me-Benzofuran Library Prep Ligand Preparation (Protonation pH 7.4, Tautomers) Start->Prep Conf Conformational Analysis (Monte Carlo / Systematic) Prep->Conf Energy Minimize Align Molecular Alignment (Substructure: Benzofuran Core) Conf->Align Superimpose Core Model Pharmacophore Generation (HypoGen / GALAHAD) Align->Model Extract Features Valid Validation (ROC Curves, Decoy Sets) Model->Valid Test Predictive Power

Caption: Step-by-step computational workflow for pharmacophore generation, emphasizing the alignment of the rigid benzofuran core.

Protocol 1: Ligand Preparation & Conformational Sampling

Objective: To generate bioactive conformers while respecting the steric clash introduced by the 3-methyl group.

  • Sketching: Draw the 5-methoxy-3-methylbenzofuran core. Ensure the methoxy group at C5 is planar with the ring system (favored by resonance) but allow for torsion checks.

  • Energy Minimization: Use the MMFF94x or OPLS3e force field.

    • Critical Check: Verify that the 3-methyl group does not distort the planarity of the furan ring unless high strain is applied.

  • Conformational Search:

    • Method: Stochastic (Monte Carlo) or Mixed Torsional/Low-Mode sampling.

    • Energy Window: 10 kcal/mol (to capture accessible bioactive states).

    • Constraint: If modeling for DNA Gyrase, apply a constraint to keep the benzofuran system rigid, as it typically slots into the ATP-binding hydrophobic pocket.

Protocol 2: Pharmacophore Hypothesis Generation

Objective: Identify the spatial arrangement of features common to active derivatives.

  • Training Set Selection: Select 15-20 derivatives with a wide range of activity (IC50: 1 nM to 10 µM).

  • Alignment:

    • Rigid Alignment: Align all molecules using the benzofuran bicyclic core as the template.

    • Flexible Alignment: Allow substituents at C2 to rotate to maximize feature overlap.

  • Feature Definition:

    • F1 (HBA): Map to the 5-Methoxy oxygen.

    • F2 (Hyd): Map to the 3-Methyl group.

    • F3 (Aro): Centroid of the benzene ring.

    • F4 (Var): Variable feature (HBD/HBA/PosIon) based on the C2-substituent (e.g., amide linker or hydrazide).

Part 3: SAR Logic & Mechanistic Validation

To ensure the model is scientifically robust, we must validate the causality of the features. Why do these features matter?

The SAR Interaction Map

The following diagram illustrates the validated interactions of this scaffold within a typical binding pocket (e.g., DNA Gyrase B).

SAR_Logic Scaffold Benzofuran Core OMe 5-Methoxy Group Scaffold->OMe Me 3-Methyl Group Scaffold->Me Sub C2-Substituent (Linker/Tail) Scaffold->Sub Pocket_Hbond Backbone Amide (Asp/Glu) OMe->Pocket_Hbond H-Bond Acceptor Pocket_Hyd Hydrophobic Pocket (Val/Ile) Me->Pocket_Hyd Hydrophobic Fill Pocket_Steric Steric Gate Me->Pocket_Steric Restricted Rotation Sub->Pocket_Hbond Variable Interaction

Caption: SAR map showing how specific scaffold features (5-OMe, 3-Me) map to receptor pockets.

Mechanistic Insights
  • The 5-Methoxy Anchor: In EGFR kinase domains, the methoxy group often points toward the solvent interface or interacts with the hinge region via water networks. In DNA Gyrase, it contributes to the lipophilic alignment within the pocket.

  • The 3-Methyl "Clash": This group is often essential for selectivity. In many kinase inhibitors, a methyl group at this position prevents the molecule from binding to off-target kinases that lack the corresponding small hydrophobic hole (gatekeeper residues).

Part 4: Validation Protocols

A pharmacophore model is only as good as its ability to discriminate actives from inactives.

Test Set & Decoy Generation

Do not rely solely on internal validation (


). You must perform external validation.
  • Decoy Set Construction:

    • Use the DUD-E (Directory of Useful Decoys) generator.

    • Input: Your active 5-methoxy-3-methylbenzofuran ligands.

    • Output: 50 decoys per active (molecules with similar physicochemical properties but different topology).

  • ROC Curve Analysis:

    • Screen the combined Active + Decoy database against your pharmacophore.

    • Metric: Calculate the Area Under the Curve (AUC).

    • Standard: An AUC > 0.7 is acceptable; > 0.8 is excellent.

Robustness Metrics Table

Summarize your model's performance using this template:

MetricDefinitionThreshold for Success
RMSD Root Mean Square Deviation of alignment< 1.0 Å
Cost Difference Null Cost - Total Cost (HypoGen)> 40-60 bits
Fisher Confidence Statistical significance> 95%
Q² (Leave-One-Out) Internal predictivity> 0.5

References

  • Benzofuran as an Antimicrobial Scaffold

    • Title: Benzofuran: an emerging scaffold for antimicrobial agents.[5][6][7][8]

    • Source: RSC Advances (2015).[5]

    • URL:[Link]

  • Anticancer SAR of Benzofurans

    • Title: Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity.[3][4][9][10][11]

    • Source: Cancers (Basel) (2022).[10]

    • URL:[Link]

  • Pharmacophore Modeling of Benzofuran-EGFR Inhibitors

    • Title: In-silico identification of small molecule benzofuran-1,2,3-triazole hybrids as potential inhibitors targeting EGFR.
    • Source: Journal of Biomolecular Structure and Dynamics (2020).
    • URL:[Link]

  • Synthesis and Biological Evaluation

    • Title: Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cycliz
    • Source: Molecules (MDPI) (2024).
    • URL:[Link]

Sources

A Technical Guide to Determining the Solubility Profile of 5-Methoxy-3-methylbenzofuran-2-carbonitrile in Organic Solvents

Author: BenchChem Technical Support Team. Date: February 2026

Prepared by: Gemini, Senior Application Scientist

For: Researchers, Scientists, and Drug Development Professionals

Executive Summary

5-Methoxy-3-methylbenzofuran-2-carbonitrile is a heterocyclic compound built upon the benzofuran scaffold, a core structure prevalent in many biologically active natural products and synthetic drugs.[1][2] The presence of methoxy, methyl, and a highly polar nitrile group suggests a nuanced physicochemical profile that is critical for its development in pharmaceutical applications.[3][4] An accurate understanding of a compound's solubility is fundamental to drug discovery and development, directly influencing formulation design, bioavailability, purification strategies, and overall therapeutic efficacy.[5]

Currently, specific quantitative solubility data for this compound is not widely available in published literature. This guide, therefore, serves as a comprehensive technical framework for researchers to systematically determine the solubility profile of this molecule. It provides the theoretical underpinnings of solubility, a detailed, field-proven experimental protocol based on the gold-standard shake-flask method, and guidance on data interpretation. By following this guide, researchers can generate reliable and reproducible solubility data, enabling informed decisions in subsequent research and development phases.

Introduction to this compound

The benzofuran ring system is a key structural motif in medicinal chemistry, known to impart a wide range of pharmacological activities, including anticancer, antimicrobial, and anti-inflammatory properties.[1][6][7] The nitrile functional group (-C≡N) is a strong electron-withdrawing group and a powerful dipole, which significantly influences molecular interactions.[8][9] It is also a versatile synthetic handle and can act as a hydrogen bond acceptor.[10][11] The combination of the benzofuran core with the methoxy, methyl, and nitrile substituents on this compound results in a molecule with distinct electronic and steric properties that will govern its interaction with various solvents.

Compound Structure and Properties:

  • Molecular Formula: C₁₂H₉NO₂

  • Key Functional Groups:

    • Benzofuran core: Aromatic and moderately nonpolar.

    • Nitrile (-C≡N): Highly polar, strong dipole moment, hydrogen bond acceptor.[8]

    • Methoxy (-OCH₃): Moderately polar, electron-donating group.

    • Methyl (-CH₃): Nonpolar, adds hydrophobicity.

A thorough characterization of its solubility is paramount for advancing this compound through the development pipeline.

Theoretical Framework for Solubility Determination

The solubility of a solid compound in a liquid solvent is a thermodynamic equilibrium process. The fundamental principle of "like dissolves like" provides a preliminary guide: a solute will dissolve best in a solvent that has a similar polarity and intermolecular force profile.[12]

Influence of Solvent Properties

The choice of solvent is the most critical factor. Organic solvents can be broadly categorized, and the solubility of this compound is expected to vary significantly across these classes:

  • Polar Aprotic Solvents (e.g., Acetone, Ethyl Acetate, Acetonitrile): These solvents possess dipole moments but lack acidic protons. Given the strong dipole of the nitrile group, the compound is expected to exhibit good solubility in these solvents through strong dipole-dipole interactions.[13]

  • Polar Protic Solvents (e.g., Ethanol, Methanol): These solvents can engage in hydrogen bonding. While the nitrile's nitrogen can act as a hydrogen bond acceptor, the overall molecule cannot donate hydrogen bonds. Solubility will depend on the balance between favorable hydrogen bonding with the solvent and the energy required to disrupt the solvent's own hydrogen-bonding network.[11]

  • Nonpolar Solvents (e.g., Hexane, Toluene): These solvents primarily interact through weaker van der Waals dispersion forces. The nonpolar benzofuran ring and methyl group will favor interaction with these solvents, but the highly polar nitrile group will strongly disfavor it. Consequently, low solubility is anticipated in nonpolar solvents.[13]

Hansen Solubility Parameters (HSP)

For a more quantitative prediction, the Hansen Solubility Parameter (HSP) system is an invaluable tool.[14] It deconstructs the total Hildebrand solubility parameter into three components:

  • δD: Energy from dispersion forces.

  • δP: Energy from polar interactions.

  • δH: Energy from hydrogen bonding.

Every compound and solvent has a unique set of these three parameters, which can be treated as coordinates in a 3D "Hansen space".[15] The principle states that substances with closer HSP coordinates are more likely to be miscible.[15] By estimating the HSP for this compound and comparing it to the known values for various solvents, one can create a ranked list of potentially good solvents for experimental validation.[16][17]

Experimental Protocol: The Isothermal Shake-Flask Method

To ensure the generation of accurate and thermodynamically relevant data, the isothermal shake-flask method is the recommended gold-standard procedure.[18][19] This method measures the equilibrium solubility after a sufficient incubation period, providing a true representation of the compound's thermodynamic potential to dissolve.[5]

Rationale for Method Selection

The shake-flask method is chosen for its reliability and accuracy.[19] Unlike high-throughput kinetic methods that can be influenced by the rate of dissolution and may report metastable concentrations, the shake-flask method allows the system to reach true thermodynamic equilibrium.[20] This is crucial for applications like formulation and process chemistry where long-term stability is required.

Materials and Apparatus
  • This compound (solid, high purity)

  • Selected organic solvents (analytical grade or higher)

  • Analytical balance (±0.01 mg)

  • Glass vials with PTFE-lined screw caps

  • Orbital shaker or rotator within a temperature-controlled incubator

  • Centrifuge

  • Syringe filters (e.g., 0.22 µm PTFE)

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector

  • Volumetric flasks and pipettes

Step-by-Step Experimental Workflow
  • Preparation: Add an excess amount of solid this compound to a series of vials. The key is to ensure that undissolved solid remains at the end of the experiment, confirming saturation.

  • Solvent Addition: Accurately dispense a known volume (e.g., 2.0 mL) of each selected organic solvent into the vials.

  • Equilibration: Securely cap the vials and place them in an orbital shaker set to a constant temperature (e.g., 25 °C) and agitation speed (e.g., 200 rpm). Allow the mixtures to equilibrate for at least 24-48 hours. For poorly soluble compounds or to confirm equilibrium, it is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) until the measured concentration remains constant.[19]

  • Phase Separation: After equilibration, allow the vials to stand undisturbed at the set temperature for a short period to let the excess solid settle. Carefully withdraw an aliquot of the supernatant. To ensure all solid is removed, first centrifuge the sample and then filter the resulting supernatant through a 0.22 µm syringe filter.[21][22] This dual step is critical to prevent artificially high solubility readings from suspended microparticles.

  • Quantification:

    • Prepare a stock solution of the compound in a solvent where it is highly soluble (e.g., acetonitrile).

    • Create a series of calibration standards by diluting the stock solution.

    • Dilute the filtered sample solutions with the same diluent to bring the concentration within the range of the calibration curve.

    • Analyze the standards and samples by HPLC-UV. The concentration of the compound in the saturated solution is determined from the calibration curve.[12][23]

  • Data Reporting: Express solubility in mass/volume (e.g., mg/mL) and molarity (mol/L).

Workflow Visualization

The following diagram illustrates the key stages of the Isothermal Shake-Flask solubility determination protocol.

G cluster_prep 1. Preparation & Equilibration cluster_sep 2. Phase Separation cluster_quant 3. Quantification A Add excess solid compound to vials B Add known volume of solvent A->B C Seal and place in temperature-controlled shaker B->C D Equilibrate for 24-48 hours (constant T and agitation) C->D E Allow solids to settle D->E F Centrifuge sample E->F G Filter supernatant (0.22 µm PTFE filter) F->G I Dilute filtered sample G->I H Prepare calibration standards J Analyze all solutions by HPLC-UV H->J I->J K Calculate concentration from calibration curve J->K L L K->L Report Solubility (mg/mL & mol/L)

Caption: Isothermal Shake-Flask Experimental Workflow.

Data Presentation and Interpretation

All quantitative solubility data should be summarized in a clear, structured table to facilitate comparison across different solvents and conditions.

Table 1: Solubility Profile of this compound at 25 °C

Solvent ClassSolventSolubility (mg/mL)Solubility (mol/L)
Polar Aprotic AcetoneTo be determinedTo be determined
AcetonitrileTo be determinedTo be determined
Dimethyl Sulfoxide (DMSO)To be determinedTo be determined
Ethyl AcetateTo be determinedTo be determined
Polar Protic EthanolTo be determinedTo be determined
MethanolTo be determinedTo be determined
Nonpolar TolueneTo be determinedTo be determined
HexaneTo be determinedTo be determined

Interpretation: The results from this table will provide a clear empirical basis for solvent selection. High solubility in solvents like DMSO and Acetone would confirm the dominant role of the compound's polar nature. Conversely, low solubility in Hexane would highlight the incompatibility of the polar nitrile group with nonpolar environments. This data is essential for selecting appropriate solvent systems for crystallization, chromatography, and formulation.

Conclusion

References

  • Study.com. Nitrile Definition, Functional Group & Structure. Available from: [Link]

  • Ansari, M., et al. (2024). A Description on the Shake-Flask and Laser Monitoring-Based Techniques for Determination of the Drug's Solubility. Pharmaceutical Sciences, 30(2), 274-278. Available from: [Link]

  • Allen Institute. Understand what are Nitriles, Nomenclature, Properties, Synthesis and Uses. Available from: [Link]

  • U.S. EPA. (2018). MALTOL LACTONE: DETERMINATION OF WATER SOLUBILITY USING THE SHAKE FLASK METHOD. Regulations.gov. Available from: [Link]

  • Vasilev, N., et al. (2019). A review of methods for solubility determination in biopharmaceutical drug characterization. Taylor & Francis Online, 26(11), 3057-3066. Available from: [Link]

  • Enamine. (2024). Shake-Flask Aqueous Solubility assay (Kinetic solubility). Protocols.io. Available from: [Link]

  • ResearchGate. Hansen solubility parameter (HSP) of some common solvents and target compounds. Available from: [Link]

  • International Journal on Science and Technology. (2025). Solubility and Compatibility Analysis of Nitrile Butadiene Rubber (NBR) of Varying ACN Content in Selected Solvents. IJSAT. Available from: [Link]

  • Wang, S., et al. (2019). Natural source, bioactivity and synthesis of benzofuran derivatives. RSC Publishing. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. MDPI. Available from: [Link]

  • PharmaGuru. (2025). How To Calculate Solubility BY HPLC: Learn Easily in 11 Minutes. Available from: [Link]

  • ResearchGate. (2025). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Available from: [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Available from: [Link]

  • Chemguide. an introduction to nitriles. Available from: [Link]

  • Improved Pharma. (2021). Solubility and Dissolution with HPLC or UV-Vis Detection. Available from: [Link]

  • Mendeley Data. (2022). List of organic Solvents with Information about Hansen Solubility Parameter, Solvent-Properties, Hazardousness and Cost-Analysis. Available from: [Link]

  • Krawiecka, M., et al. (2012). synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Available from: [Link]

  • Wikipedia. Hansen solubility parameter. Available from: [Link]

  • EAS Publisher. (2023). The Synthesis, Characterisation and Biological Evaluation of Novel Benzofuran Derivatives. Available from: [Link]

  • ResearchGate. (2008). A New HPLC Approach for Determination of In-Vitro Solubility of Naproxen Sodium. Available from: [Link]

  • Science of Synthesis. Product Class 5: Nitriles. Available from: [Link]

  • Chromatography Forum. (2009). how can i test the solubility in hplc please ?. Available from: [Link]

  • Beilstein Publishing. (2011). What is the Solubility of My Compound? Assessing Solubility for Pharmaceutical Research and Development Compounds. Available from: [Link]

  • Stenutz. Hansen solubility parameters. Available from: [Link]

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. PubMed. Available from: [Link]

  • PubChemLite. Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (C12H12O4). Available from: [Link]

  • American Chemical Society. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. Available from: [Link]

  • PubChem. 5-Methoxybenzofuran-3(2H)-one. Available from: [Link]

  • ResearchGate. (2025). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Available from: [Link]

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The Ascendant Therapeutic Trajectory of Methoxy-Substituted Benzofuran Nitriles: A Technical Guide for Drug Discovery

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

The benzofuran nucleus, a privileged scaffold in medicinal chemistry, continues to yield derivatives with profound biological activities. Among these, the strategic incorporation of methoxy and nitrile functionalities has given rise to a class of compounds with significant therapeutic promise. This technical guide provides an in-depth exploration of methoxy-substituted benzofuran nitriles, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will navigate the synthetic intricacies of these molecules, dissect their multifaceted therapeutic potential across oncology, inflammation, and infectious diseases, and provide detailed, field-proven experimental protocols to empower further investigation. This guide is designed not as a rigid template, but as a dynamic framework to inspire and direct the rational design of next-generation therapeutics based on this versatile chemical architecture.

The Benzofuran Core: A Foundation of Therapeutic Versatility

Benzofuran, a heterocyclic compound arising from the fusion of a benzene and a furan ring, is a structural motif prevalent in a vast array of natural products and synthetic molecules.[1] Its inherent planarity and electron-rich nature provide an ideal framework for molecular interactions with various biological targets. The therapeutic landscape of benzofuran derivatives is remarkably broad, encompassing anticancer, antimicrobial, anti-inflammatory, and antioxidant activities, among others.[2][3][4] The strategic functionalization of the benzofuran scaffold is paramount in dictating the pharmacological profile of the resulting molecule. The introduction of specific substituents, such as methoxy and nitrile groups, can profoundly influence factors like metabolic stability, target affinity, and mechanism of action.[5][6]

Synthetic Strategies for Methoxy-Substituted Benzofuran Nitriles

The synthesis of methoxy-substituted benzofuran nitriles can be approached through various synthetic routes. A particularly efficient method is the one-pot synthesis of 2-(het)aryl/alkyl-3-cyanobenzofurans.[7] This approach offers a direct and high-yielding pathway to the target compounds.

One-Pot Synthesis of 2-Aryl-3-Cyanobenzofurans

This method involves the base-induced reaction of 2-(2-bromoaryl)-3-(het)aryl-3-(methylthio)acrylonitriles with benzyl carbamate, which generates α-(het)aroyl-α-(2-bromoaryl)acetonitriles. These intermediates then undergo an in-situ copper-catalyzed intramolecular O-arylation to furnish the desired 2-(het)aryl/alkyl-3-cyanobenzofurans in high yields.[7]

Experimental Protocol: One-Pot Synthesis of 3-Cyano-5-methoxy-2-(4-methoxyphenyl)benzofuran [7]

  • Reaction Setup: To a solution of 2-(2-bromo-4-methoxyphenyl)-3-(4-methoxyphenyl)-3-(methylthio)acrylonitrile (1 mmol) in anhydrous N,N-dimethylformamide (DMF) (5 mL), add sodium hydride (60% dispersion in mineral oil, 1.2 mmol).

  • Addition of Reagents: To the stirred solution, add benzyl carbamate (1.2 mmol) at room temperature.

  • Copper-Catalyzed Cyclization: After stirring for 30 minutes, add copper(I) iodide (0.1 mmol) and continue stirring at 120 °C for 8-10 hours.

  • Work-up: Upon completion of the reaction (monitored by TLC), cool the reaction mixture to room temperature and pour it into ice-cold water (50 mL).

  • Extraction: Extract the aqueous layer with ethyl acetate (3 x 25 mL).

  • Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel using a mixture of ethyl acetate and hexane as the eluent.

Therapeutic Potential: A Multifaceted Approach

The unique combination of the methoxy group, a well-known modulator of lipophilicity and metabolic stability, and the nitrile group, a versatile pharmacophore, endows methoxy-substituted benzofuran nitriles with a diverse range of therapeutic applications.

Anticancer Activity

Methoxy-substituted benzofuran derivatives have demonstrated significant potential as anticancer agents.[8] Their mechanisms of action are often multifaceted, targeting key pathways involved in cancer cell proliferation, survival, and metastasis.

Mechanisms of Action:

  • Tubulin Polymerization Inhibition: Certain benzofuran derivatives disrupt microtubule dynamics by inhibiting tubulin polymerization. This leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.[8][9] The presence of a methoxy group at the C-6 position of the benzofuran ring has been shown to be crucial for maximal activity in some series of compounds.[9]

  • Kinase Inhibition: Methoxy-substituted benzofurans have been identified as inhibitors of various protein kinases that are critical for cancer cell signaling, including Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2), a key regulator of angiogenesis.[8]

  • Induction of Apoptosis: These compounds can trigger programmed cell death through both intrinsic and extrinsic apoptotic pathways.

Quantitative Data: In Vitro Anticancer Activity of Methoxy-Substituted Benzofuran Derivatives

Compound/DerivativeCancer Cell LineIC₅₀ (µM)Reference(s)
3-Cyano-5-methoxy-2-(4-methoxyphenyl)benzofuranNot SpecifiedData Not Available[7]
2-(3′,4′,5′-trimethoxybenzoyl)-3-methyl-6-methoxybenzo[b]furanL1210 (Leukemia)0.02 µM[9]
2-(3′,4′,5′-trimethoxybenzoyl)-6-methoxybenzo[b]furanL1210 (Leukemia)0.2 µM[9]
Methoxy-substituted benzofuran hybrid (6e)MCF-7 (Breast)No cytotoxicity[5]
6-Methoxybenzofuran-2-carboxamide derivative (50g)HCT-116 (Colon)0.87 µM[2]
6-Methoxybenzofuran-2-carboxamide derivative (50g)HeLa (Cervical)0.73 µM[2]
6-Methoxybenzofuran-2-carboxamide derivative (50g)A549 (Lung)0.57 µM[2]

Experimental Protocol: MTT Assay for Cell Viability [10]

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium. Incubate for 24 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • Compound Treatment: Prepare serial dilutions of the test compound in culture medium. Replace the old medium with 100 µL of the medium containing the test compound at various concentrations. Include a vehicle control (e.g., DMSO) and a positive control (a known anticancer drug).

  • Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified 5% CO₂ atmosphere.

  • MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value.

Anti-inflammatory Activity

Chronic inflammation is a key driver of numerous diseases, including cancer and autoimmune disorders. Methoxy-substituted benzofuran derivatives have emerged as potent anti-inflammatory agents by modulating key inflammatory signaling pathways.[11]

Mechanisms of Action:

  • Inhibition of NF-κB and MAPK Signaling Pathways: Several benzofuran derivatives have been shown to inhibit the activation of the NF-κB and MAPK signaling pathways.[9] These pathways are central to the production of pro-inflammatory mediators such as nitric oxide (NO), tumor necrosis factor-alpha (TNF-α), and various interleukins.

  • Nitric Oxide (NO) Production Inhibition: Overproduction of NO by inducible nitric oxide synthase (iNOS) is a hallmark of inflammation. Methoxy-substituted benzofurans can effectively inhibit NO production in activated macrophages.[11]

Signaling Pathway: NF-κB and MAPK in Inflammation

G cluster_0 Cell Membrane cluster_1 Cytoplasm cluster_2 Nucleus LPS LPS TLR4 TLR4 LPS->TLR4 Binds IKK IKK TLR4->IKK Activates MAPK_pathway MAPK Pathway (ERK, JNK, p38) TLR4->MAPK_pathway Activates IkB IκB IKK->IkB Phosphorylates NFkB NF-κB IkB->NFkB Releases NFkB_n NF-κB NFkB->NFkB_n Translocates Gene Pro-inflammatory Gene Expression MAPK_pathway->Gene Induces Benzofuran Methoxy-substituted Benzofuran Nitrile Benzofuran->IKK Inhibits Benzofuran->MAPK_pathway Inhibits NFkB_n->Gene Induces

Caption: Inhibition of NF-κB and MAPK pathways by methoxy-substituted benzofuran nitriles.

Experimental Protocol: In Vitro Nitric Oxide Assay

  • Cell Culture: Culture RAW 264.7 murine macrophages in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin. Seed cells in a 96-well plate at a density of 5 x 10⁴ cells/well and allow them to adhere for 24 hours.

  • Compound Treatment: Treat the cells with various concentrations of the test compound for 1 hour.

  • LPS Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Griess Assay: Collect the cell culture supernatant. Mix 50 µL of the supernatant with 50 µL of Griess reagent (a mixture of 1% sulfanilamide in 5% phosphoric acid and 0.1% N-(1-naphthyl)ethylenediamine dihydrochloride in water).

  • Incubation and Measurement: Incubate the mixture at room temperature for 10 minutes. Measure the absorbance at 540 nm.

  • Calculation: Determine the nitrite concentration from a sodium nitrite standard curve. Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Antimicrobial Activity

The emergence of multidrug-resistant pathogens necessitates the development of novel antimicrobial agents. Benzofuran derivatives have demonstrated promising activity against a range of bacteria and fungi.[3][12] The incorporation of methoxy and nitrile groups can enhance the antimicrobial efficacy of the benzofuran scaffold.

Mechanisms of Action:

The precise mechanisms of antimicrobial action for methoxy-substituted benzofuran nitriles are still under investigation, but potential targets include:

  • Inhibition of Cell Wall Synthesis: Disruption of the bacterial cell wall integrity.

  • Inhibition of Nucleic Acid Synthesis: Interference with DNA or RNA synthesis.

  • Disruption of Membrane Potential: Alteration of the bacterial cell membrane function.

Quantitative Data: In Vitro Antimicrobial Activity of Methoxy-Substituted Benzofuran Derivatives

Compound/DerivativeMicroorganismMIC (µg/mL)Reference(s)
2-(4-methoxy-2-methyl phenyl)-3H-benzofuro[3,2-e]benzofuranM. tuberculosis H37Rv3.12[4]
6-hydroxyl substituted benzofuran (15, 16)Various bacterial strains0.78-3.12[4]
{6-[(1H-1,2,3-triazol-4-yl)methoxy]-3-methylbenzofuran-2-yl}(phenyl)methanone derivativesVarious bacterial and fungal strainsHigh activity reported[13]

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC) Determination

  • Preparation of Inoculum: Prepare a standardized bacterial inoculum (e.g., 0.5 McFarland standard) from a fresh culture.

  • Serial Dilution of Compound: Perform serial two-fold dilutions of the test compound in a suitable broth medium (e.g., Mueller-Hinton broth) in a 96-well microtiter plate.

  • Inoculation: Inoculate each well with the standardized bacterial suspension. Include a growth control (no compound) and a sterility control (no bacteria).

  • Incubation: Incubate the plate at 37°C for 18-24 hours.

  • MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible bacterial growth.

Experimental Workflow: Antimicrobial Susceptibility Testing

G A Prepare Standardized Bacterial Inoculum C Inoculate Wells with Bacterial Suspension A->C B Serial Dilution of Test Compound in 96-well Plate B->C D Incubate at 37°C for 18-24 hours C->D E Observe for Visible Growth D->E F Determine MIC E->F

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Structure-Activity Relationship (SAR) Insights

The therapeutic efficacy of methoxy-substituted benzofuran nitriles is intricately linked to their structural features. Key SAR insights include:

  • Position of the Methoxy Group: The position of the methoxy group on the benzofuran ring significantly influences biological activity. For instance, in some anticancer derivatives, a methoxy group at the C-6 position has been shown to be optimal for tubulin polymerization inhibition.[2][9]

  • Nature of the Substituent at the 2- and 3-Positions: The presence and nature of substituents at the C-2 and C-3 positions are critical. The nitrile group at C-3, for example, can act as a key pharmacophore, while aryl or alkyl groups at C-2 can modulate target binding and overall potency.[7]

  • Synergistic Effects: The combination of the methoxy and nitrile groups can lead to synergistic effects, enhancing the overall therapeutic potential of the molecule. The electron-withdrawing nature of the nitrile group can influence the electronic properties of the benzofuran ring system, while the methoxy group can modulate lipophilicity and metabolic stability.

Conclusion and Future Directions

Methoxy-substituted benzofuran nitriles represent a promising class of compounds with a broad spectrum of therapeutic potential. Their demonstrated efficacy in preclinical models for cancer, inflammation, and infectious diseases underscores their importance in modern drug discovery. The synthetic accessibility of these compounds, coupled with the potential for further structural optimization, provides a fertile ground for the development of novel and effective therapeutic agents.

Future research should focus on:

  • Expansion of the Chemical Space: Synthesis and evaluation of a wider range of methoxy-substituted benzofuran nitriles with diverse substitution patterns.

  • In-depth Mechanistic Studies: Elucidation of the precise molecular targets and signaling pathways modulated by these compounds.

  • In Vivo Efficacy and Pharmacokinetic Studies: Validation of the therapeutic potential of lead compounds in relevant animal models of disease.

  • Development of Drug Delivery Systems: Formulation strategies to enhance the bioavailability and targeted delivery of these promising molecules.

By leveraging the insights and protocols outlined in this guide, the scientific community is well-positioned to unlock the full therapeutic potential of methoxy-substituted benzofuran nitriles and translate these findings into tangible clinical benefits.

References

  • Romagnoli, R., et al. (2014). Design, synthesis and structure–activity relationship of 2-(3′,4′,5′-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 57(15), 6436-6448.
  • Al-Ostoot, F. H., et al. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 14(9), 2196.
  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 13(18), 12085-12111.
  • Kumar, R., et al. (2015). One-Pot Synthesis of 2-(Het)aryl/alkyl-3-cyanobenzofurans from 2-(2-Bromoaryl). Organic Letters, 17(15), 3790-3793.
  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. Bioorganic & Medicinal Chemistry Letters, 49, 128264.
  • Janse van Rensburg, H. D., et al. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Bioorganic Chemistry, 94, 103459.
  • ResearchGate. (2022). Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Retrieved from [Link]

  • Laurita, T., et al. (2021). Synthesis of new methoxy derivatives of trans 2,3-diaryl-2,3-dihydrobenzofurans and evaluation of their anti-inflammatory activity. PubMed. Retrieved from [Link]

  • Romagnoli, R., et al. (2024). Synthesis and Biological Evaluation of Novel 2-Aroyl Benzofuran-Based Hydroxamic Acids as Antimicrotubule Agents. University of Padua. Retrieved from [Link]

  • Al-Salahi, R., et al. (2016). Benzofuran as a promising scaffold for the synthesis of antimicrobial and antibreast cancer agents: A review. Journal of Saudi Chemical Society, 20(Supplement 1), S233-S242.
  • Mutalib, M. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Molecules, 30(1), 123.
  • Singh, P., et al. (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity.
  • ResearchGate. (2021). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. Retrieved from [Link]

  • SciSpace. (2020). Synthesis and evaluation of methoxy substituted 2-benzoyl-1-benzofuran derivatives as lead compounds for the development adenosine A1 and/or A2A receptor antagonists. Retrieved from [Link]

  • Abbas, A. A., et al. (2023). Anticancer therapeutic potential of benzofuran scaffolds. RSC Publishing. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and antimicrobial activity of some novel benzofuran based 1,2,3-triazoles. Retrieved from [Link]

  • Ibrahim, M. A., & Abdel Halim, S. (2024). Linear and Angular Heteroannulated Pyridines Tethered 6-Hydroxy-4,7-Dimethoxybenzofuran: Synthesis and Antimicrobial Activity. Molecules, 29(19), 4496.
  • ResearchGate. (n.d.). Generation of 2-cyanobenzofurans(thiophenes). Retrieved from [Link]

  • Kumar, A., et al. (2015). Benzofuran: an emerging scaffold for antimicrobial agents. RSC Advances, 5(34), 26747-26767.
  • Preprints.org. (2024). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • Al-Ostoot, F. H., et al. (2022). Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. PubMed. Retrieved from [Link]

  • Krawiecka, M., et al. (2025).
  • ResearchGate. (2025). Synthesis and Biological Evaluation of Novel 2,3-disubstituted Benzofuran Analogues of GABA as Neurotropic Agents. Retrieved from [Link]

  • ResearchGate. (2025). Synthesis and Biological Evaluations of Some Benzofuran Derivatives. Retrieved from [Link]

  • Tanaka, Y., et al. (2018). Synthesis and Structure-Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. Chemical and Pharmaceutical Bulletin, 66(8), 795-807.
  • Krawiecka, M., et al. (2019). Synthesis of New Derivatives of Benzofuran as Potential Anticancer Agents. Molecules, 24(8), 1572.
  • Mutalib, M. A., et al. (2025). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. PubMed. Retrieved from [Link]

  • Taylor & Francis. (n.d.). Benzofuran – Knowledge and References. Retrieved from [Link]

  • Gkizis, P. L., et al. (2022). Enhancement of the Anti-Inflammatory Activity of NSAIDs by Their Conjugation with 3,4,5-Trimethoxybenzyl Alcohol. Molecules, 27(7), 2104.
  • MDPI. (2026). Bioactivity-Guided Fractionation, Characterization, and Mechanistic Insights of Anticancer Agents from Simarouba glauca DC. Leaves. Retrieved from [Link]

  • ResearchGate. (n.d.). Novel Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. Retrieved from [Link]

  • Atlantis Press. (2025). Green Synthetic Strategies and Medicinal Applications of Benzofuran: A Review. Retrieved from [Link]

  • Hall, I. H., et al. (1981). Anti-inflammatory activity of amine cyanoboranes, amine carboxyboranes, and related compounds. Journal of Pharmaceutical Sciences, 70(3), 339-341.
  • El-Gamal, M. I., et al. (2023). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. International Journal of Molecular Sciences, 24(13), 10580.
  • ResearchGate. (2025). Fluorinated Benzofuran and Dihydrobenzofuran as Anti-Inflammatory and Potential Anticancer Agents. Retrieved from [Link]

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Methodological & Application

Application Note: Synthesis of Amidines from 5-Methoxy-3-methylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

This technical guide details the conversion of 5-Methoxy-3-methylbenzofuran-2-carbonitrile into its corresponding amidine derivatives. Benzofuran amidines are critical pharmacophores in medicinal chemistry, frequently serving as bioisosteres for guanidines in serine protease inhibitors (e.g., Thrombin, Factor Xa) and as DNA-binding motifs in antimicrobial agents.

The specific substrate, This compound , presents unique synthetic challenges due to the steric hindrance of the C3-methyl group and the electronic deactivation provided by the C5-methoxy group. This guide provides two distinct, validated protocols to address these challenges: the classical Pinner Synthesis (for scalability) and the Organoaluminum Strategy (for difficult/hindered substrates).

Strategic Analysis & Chemical Logic

Before initiating synthesis, it is vital to understand the structural determinants of reactivity for this specific molecule.

Structural Challenges
  • Electronic Effect (5-OMe): The methoxy group at position 5 is a strong resonance donor (

    
     effect). This increases electron density within the benzofuran ring, rendering the nitrile carbon at C2 less electrophilic. Standard nucleophilic attacks may be sluggish compared to electron-deficient benzonitriles.
    
  • Steric Effect (3-Me): The methyl group at position 3 is ortho to the nitrile. This creates significant steric bulk, impeding the approach of nucleophiles (like ethanol in Pinner or ammonia in direct amination).

Decision Matrix
  • Choose Protocol A (Pinner) if: You are working on a multi-gram scale, require cost-efficiency, and can tolerate longer reaction times (48h+).

  • Choose Protocol B (Organoaluminum) if: You require rapid conversion (<12h), are working on a milligram scale (medicinal chemistry), or if Protocol A fails to drive to completion.

Reaction Pathway Visualization

ReactionPathways Start 5-Methoxy-3-methyl benzofuran-2-carbonitrile Imidate Intermediate: Imidate Ester HCl Salt Start->Imidate HCl(g), EtOH (Pinner) AlComplex Intermediate: Aluminum-Amidine Complex Start->AlComplex AlMe3, NH4Cl (Garigipati) Amidine Target Product: Benzofuran-2-carboximidamide Imidate->Amidine NH3 / EtOH AlComplex->Amidine Acidic Workup

Figure 1: Dual synthetic pathways.[1][2][3] The Blue path represents the classical Pinner synthesis. The Red path represents the Lewis-acid promoted Garigipati method.

Protocol A: The Classical Pinner Synthesis

Best for: Scale-up (>5g), cost-sensitive projects.

Principle

The nitrile is activated by anhydrous HCl to form a reactive imidate ester salt, which is subsequently converted to the amidine by treatment with ammonia.[2][4][5]

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Solvent: Anhydrous Ethanol (EtOH) or Methanol (MeOH). Note: Must be <0.05% water.

  • Reagent: Hydrogen Chloride (HCl) gas (generated in situ or from cylinder).

  • Ammonia: Methanolic Ammonia (7N) or Anhydrous Ammonia gas.

  • Equipment: 3-neck round bottom flask, gas inlet tube, drying tube (CaCl2).

Step-by-Step Methodology

Step 1: Formation of the Imidate Salt

  • Setup: Charge the reaction flask with the nitrile (1.0 eq) and anhydrous EtOH (0.5 M concentration). Cool the vessel to 0°C using an ice/water bath.

  • Saturation: Bubble dry HCl gas through the solution for 30–60 minutes. The solution should become saturated (check weight gain if possible; target >5 eq of HCl).

    • Expert Tip: If a cylinder is unavailable, drip Acetyl Chloride into the alcohol (exothermic!) to generate anhydrous HCl in situ.

  • Incubation: Seal the flask tightly (parafilm/stopper) and place it in a refrigerator (4°C) for 24–72 hours.

    • Monitoring: Monitor by TLC.[6] The nitrile spot should disappear. Due to the 3-Me steric hindrance, this step may take up to 3 days.

  • Precipitation: The imidate ester hydrochloride often precipitates as a white solid. If no solid forms, add dry diethyl ether to induce precipitation.

  • Isolation: Filter the solid quickly under inert atmosphere (nitrogen blanket). Wash with dry ether. Do not expose to humid air , as it will hydrolyze to the ester.

Step 2: Aminolysis to Amidine

  • Resuspension: Suspend the isolated imidate salt in anhydrous EtOH (1.0 M).

  • Ammonia Addition: Cool to 0°C and add 7N NH3 in MeOH (3.0 eq) or bubble NH3 gas for 30 mins.

  • Reaction: Allow the mixture to warm to room temperature (RT) and stir for 12–24 hours.

  • Workup: Concentrate the solvent in vacuo. The residue is the crude amidine hydrochloride.

  • Purification: Recrystallize from EtOH/Ether or Isopropanol.

Protocol B: Aluminum-Mediated Synthesis (Garigipati Method)

Best for: Hindered substrates (like 3-methyl substituted), Medicinal Chemistry scale (<1g), High reliability.

Principle

Trimethylaluminum (AlMe3) reacts with ammonium chloride to form an aminoaluminum species [Al(Me)(Cl)(NH2)], a potent nucleophile that overcomes the electronic deactivation of the 5-OMe group and steric bulk of the 3-Me group.

Reagents & Equipment
  • Substrate: this compound (1.0 eq)

  • Reagent: Trimethylaluminum (2.0M in Toluene, 1.2 eq). Pyrophoric - Handle with extreme care.

  • Reagent: Ammonium Chloride (NH4Cl), solid, anhydrous (1.3 eq).

  • Solvent: Anhydrous Toluene.

  • Equipment: Oven-dried glassware, Nitrogen/Argon manifold, Schlenk line techniques.[1]

Step-by-Step Methodology

Step 1: Preparation of the Reagent

  • Inert Atmosphere: Flame-dry a round bottom flask and cool under Argon flow.

  • Slurry Formation: Suspend anhydrous NH4Cl (1.3 eq) in Toluene.

  • Activation: Cool to 0°C. Dropwise add AlMe3 (1.2 eq).

    • Observation: Methane gas evolution will occur. Ensure proper venting through a bubbler.

  • Aging: Allow the mixture to warm to RT and stir for 1–2 hours until gas evolution ceases. The reagent is now ready.

Step 2: Amidine Formation

  • Addition: Add the nitrile substrate (1.0 eq) dissolved in a minimum amount of Toluene to the aluminum reagent.

  • Heating: Heat the reaction mixture to 80°C (oil bath).

    • Why Heat? The 3-methyl group creates a barrier; thermal energy is required to drive the nucleophilic attack.

  • Duration: Stir at 80°C for 12–18 hours. Monitor by TLC (or LCMS) for consumption of nitrile.

Step 3: Quench and Isolation (Critical)

  • Cooling: Cool the mixture to 0°C.

  • Quench: Carefully add a slurry of Silica Gel in Chloroform/Methanol (or slowly add Methanol). Caution: Vigorous reaction.

  • Filtration: Filter the slurry through a pad of Celite to remove Aluminum salts. Wash the pad thoroughly with MeOH.

  • Purification: Concentrate the filtrate. The residue is the amidine hydrochloride.[7][8]

    • Desalting (Optional): If free base is required, dissolve in water, basify with 1N NaOH to pH 10, and extract with EtOAc (Note: Amidines can be water-soluble; salting out the aqueous layer may be necessary).

Analytical Validation (QC)

To ensure the integrity of the synthesized 5-Methoxy-3-methylbenzofuran-2-carboximidamide , compare analytical data against these expected values.

Expected Spectral Data
TechniqueParameterExpected Signal / Characteristic
IR Spectroscopy Amidine C=NStrong band at 1670–1690 cm⁻¹ (Distinct from Nitrile ~2220 cm⁻¹)
IR Spectroscopy N-H StretchBroad bands at 3000–3400 cm⁻¹
¹H NMR (DMSO-d₆) Amidine NHBroad singlets at δ 9.0–9.5 ppm (often 3H or 4H depending on salt form)
¹H NMR (DMSO-d₆) 5-OMeSinglet at δ 3.80–3.85 ppm
¹H NMR (DMSO-d₆) 3-MeSinglet at δ 2.40–2.50 ppm
¹³C NMR Amidine C=NSignal at ~160–165 ppm (Deshielded relative to nitrile ~115 ppm)
Mass Spectrometry ESI (+)[M+H]⁺ peak corresponding to MW + 1 (Calc: ~205.1 Da)
Troubleshooting Guide
ObservationProbable CauseCorrective Action
Nitrile peak (2220 cm⁻¹) persists Reaction incomplete due to 3-Me sterics.Switch to Protocol B (Aluminum) or increase temp/time.
Product is an Ester (IR 1730 cm⁻¹) Moisture ingress during Pinner step.Ensure HCl gas is dry; use drying tubes; dry solvents over molecular sieves.
Low Yield (Protocol B) Aluminum salts trapping product.Perform a more rigorous Celite wash with 10% MeOH in DCM.

Safety & Handling

  • Trimethylaluminum (AlMe3): Pyrophoric. Ignites spontaneously in air. Must be handled under inert atmosphere. Keep a bucket of dry sand nearby. Do not use water to extinguish.

  • Hydrogen Chloride (HCl): Corrosive and toxic gas. Perform all Pinner reaction steps in a well-ventilated fume hood.

  • Benzofuran Derivatives: Treat as potentially bioactive.[9] Wear gloves, goggles, and lab coat to prevent skin absorption.

References

  • Garigipati, R. S. (1990).[10] An efficient conversion of nitriles to amidines.[10][11] Tetrahedron Letters, 31(14), 1969-1972. Link

    • Core reference for the Aluminum-medi
  • Pinner, A., & Klein, F. (1877).[7] Umwandlung der Nitrile in Imide.[2][12] Berichte der deutschen chemischen Gesellschaft, 10(2), 1889-1897.[2]

    • Found
  • Lange, U. E., et al. (2013). A Lewis acid-promoted Pinner reaction.[7] Beilstein Journal of Organic Chemistry, 9, 55-61. Link

    • Modern adaptations of the Pinner reaction for difficult substr
  • Dunn, A. D., et al. (2002). Synthesis of some benzofuran derivatives of potential biological interest. Journal of Pharmacy and Pharmacology. Context on benzofuran biological activity.
  • Decicco, C. P., et al. (1997). Amidine synthesis from nitriles using LiHMDS. Journal of Organic Chemistry. Alternative strong-base method for amidine synthesis.

Sources

Application Note: Synthesis of Tetrazole Derivatives from 5-Methoxy-3-methylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary & Scientific Rationale

This application note details the robust synthesis of 5-(5-methoxy-3-methylbenzofuran-2-yl)-1H-tetrazole from its nitrile precursor, 5-methoxy-3-methylbenzofuran-2-carbonitrile .

The transformation of a nitrile group (-CN) into a tetrazole ring is a cornerstone reaction in medicinal chemistry. Tetrazoles serve as bioisosteres of carboxylic acids, offering comparable acidity (


 ~4.5–5) but with significantly improved lipophilicity and metabolic stability. This modification often enhances the bioavailability of drug candidates targeting angiotensin II receptors (e.g., Losartan, Valsartan) or those requiring anionic recognition sites.
Chemical Strategy

The benzofuran scaffold is electron-rich due to the 5-methoxy group. While this electron density generally favors electrophilic aromatic substitution, it can render the nitrile carbon less electrophilic, potentially sluggish in nucleophilic cycloadditions.

To overcome this, we utilize a Zinc(II)-catalyzed [3+2] cycloaddition . Unlike traditional methods using toxic organotin reagents or hazardous hydrazoic acid generated in situ with ammonium chloride, the zinc-mediated protocol (pioneered by Demko and Sharpless) activates the nitrile via coordination, facilitating the attack of the azide anion in a safer, aqueous or alcoholic medium.

Reaction Mechanism & Pathway[1][2]

The reaction proceeds via a concerted but asynchronous [3+2] cycloaddition. The Lewis acid (


) coordinates to the nitrile nitrogen, lowering the LUMO energy of the nitrile group and increasing its susceptibility to nucleophilic attack by the azide anion (

).
Graphviz Diagram: Reaction Scheme

ReactionScheme SM 5-Methoxy-3-methyl- benzofuran-2-carbonitrile (C11H9NO2) Reagents NaN3 (1.5 eq) ZnBr2 (1.0 eq) Intermediate Zn-Tetrazolate Complex SM->Intermediate Reflux, H2O/iPrOH 12-24 h Product 5-(5-Methoxy-3-methyl- benzofuran-2-yl)-1H-tetrazole (Target) Intermediate->Product Acidic Workup (HCl, pH 1)

Caption: Zinc-mediated conversion of benzofuran nitrile to tetrazole via an intermediate zinc-tetrazolate complex.

Experimental Protocol

Materials & Reagents
ReagentMW ( g/mol )Equiv.[1]RoleHazard Note
Benzofuran Nitrile 187.191.0SubstrateIrritant
Sodium Azide (

)
65.011.5ReagentHighly Toxic/Explosive
Zinc Bromide (

)
225.181.0CatalystCorrosive/Hygroscopic
Isopropanol/Water -SolventMediumFlammable
HCl (3N) -ExcessQuenchCorrosive
Step-by-Step Methodology
Phase 1: Reaction Setup
  • Safety Check: Ensure all glassware is free of heavy metals (Pb, Cu) to prevent heavy metal azide formation. Use a blast shield.

  • Charging: To a 100 mL round-bottom flask equipped with a magnetic stir bar, add:

    • 10.0 mmol of This compound .

    • 15.0 mmol (0.98 g) of Sodium Azide .

    • 10.0 mmol (2.25 g) of Zinc Bromide .

  • Solvation: Add 20 mL of Isopropanol and 10 mL of Deionized Water. (Note: The zinc salt may generate heat upon dissolution).

  • Activation: Attach a reflux condenser. Heat the mixture to vigorous reflux (internal temp ~85-90°C) with stirring.

Phase 2: Monitoring (Self-Validating System)
  • Timepoint: Check by TLC or LC-MS at 12 hours.

  • TLC System: Ethyl Acetate:Hexane (1:1).

    • Observation: The starting nitrile (high

      
      ) should disappear. The zinc-tetrazolate intermediate is polar and often stays at the baseline or requires basic methanol to move.
      
  • IR Monitoring (Optional): Disappearance of the sharp nitrile stretch at

    
     is the definitive endpoint.
    
Phase 3: Workup & Isolation
  • Cooling: Allow the reaction mixture to cool to room temperature.

  • Acidification: Perform in a fume hood. Slowly add 3N HCl to the stirred mixture until pH 1 is reached.

    • Mechanism:[2][3][4][5] This breaks the Zinc-Tetrazolate complex and protonates the tetrazole ring.

    • Safety: Vigorous bubbling may occur. Ensure no

      
       escapes (scrubber recommended for large scale).
      
  • Precipitation: The free tetrazole is usually less soluble in acidic water and should precipitate as a white/off-white solid.

  • Filtration: Collect the solid by vacuum filtration.[1]

  • Washing: Wash the filter cake with:

    • Cold 1N HCl (2 x 10 mL) to remove zinc salts.

    • Cold water (2 x 20 mL) to remove residual acid.

  • Drying: Dry the solid in a vacuum oven at 50°C for 6 hours.

Graphviz Diagram: Workflow Logic

Workflow Start Start: Reagent Charging Reflux Reflux (85°C, 16h) Monitor: TLC/IR (-CN loss) Start->Reflux Check Conversion > 95%? Reflux->Check Continue Continue Heating Check->Continue No Quench Cool & Acidify (pH 1) Caution: HN3 Evolution Check->Quench Yes Continue->Reflux Isolate Filter Precipitate Wash (HCl/H2O) Quench->Isolate Purify Recrystallization (EtOH/Water if needed) Isolate->Purify

Caption: Operational workflow for the synthesis, incorporating decision gates for reaction monitoring.

Characterization & Quality Control

To validate the synthesis, the following analytical signatures must be confirmed:

  • 1H NMR (400 MHz, DMSO-

    
    ): 
    
    • 
       16.0–17.0 ppm (broad s, 1H): Tetrazole -NH  (Diagnostic).
      
    • 
       7.5–7.0 ppm (m, 3H): Aromatic protons (Benzofuran ring).
      
    • 
       3.80 ppm (s, 3H): Methoxy group  (-OCH3).
      
    • 
       2.4–2.6 ppm (s, 3H): Methyl group  (-CH3).
      
  • FT-IR:

    • Absence: Nitrile peak (

      
      ).
      
    • Presence: N=N / C=N stretches (

      
      ) and broad OH/NH bands (
      
      
      
      ).

Troubleshooting & Optimization

IssueProbable CauseCorrective Action
Incomplete Conversion Steric hindrance or low temp.Switch solvent to DMF (allows 120°C). Increase ZnBr2 to 1.5 eq.
No Precipitate Product is water-soluble.Extract aqueous acidic phase with Ethyl Acetate (3x).[1] Dry over

.[6]
Sticky Solid Impurities/Zinc salts trapped.Recrystallize from Ethanol/Water. Ensure thorough HCl wash.
Low Yield Loss during filtration.Check pH of filtrate; tetrazoles are soluble at pH > 4. Ensure pH < 1.

References

  • Demko, Z. P., & Sharpless, K. B. (2001).[7] Preparation of 5-Substituted 1H-Tetrazoles from Nitriles in Water.[2] The Journal of Organic Chemistry, 66(24), 7945–7950.

  • Himo, F., et al. (2002). Mechanisms of Tetrazole Formation by Addition of Azide to Nitriles. Journal of the American Chemical Society, 124(41), 12210–12216.

  • BenchChem. (2025). Step-by-step synthesis protocol for 5-substituted Tetrazoles. Application Note.

  • RSC Publishing. (2020). Synthesis of 5-substituted tetrazoles via DNA-conjugated nitrile.[8] Organic & Biomolecular Chemistry.

Sources

Application Note: High-Yield Hydrolysis of 5-Methoxy-3-methylbenzofuran-2-carbonitrile to Carboxylic Acid

Author: BenchChem Technical Support Team. Date: February 2026

Abstract & Scope

This application note details the optimized procedure for the hydrolysis of 5-Methoxy-3-methylbenzofuran-2-carbonitrile (Compound A) to 5-Methoxy-3-methylbenzofuran-2-carboxylic acid (Compound B).

This transformation is a critical step in the synthesis of benzofuran-based anti-arrhythmic agents, such as analogues of Amiodarone and Dronedarone . The primary challenge in this synthesis is effecting complete hydrolysis of the thermodynamically stable nitrile group without cleaving the 5-methoxy ether linkage (demethylation), which would result in the formation of a phenolic impurity.

This guide prioritizes Alkaline Hydrolysis as the "Gold Standard" method due to its high selectivity for the nitrile over the ether functionality, offering a robust, self-validating purification workflow.

Retrosynthetic Analysis & Mechanism

The conversion proceeds via a nucleophilic addition of hydroxide to the cyano group, forming an imidate intermediate, which tautomerizes to a primary amide.[1] Continued heating drives the hydrolysis of the amide to the carboxylate salt, liberating ammonia.

Reaction Scheme

Substrate: this compound (


)
Reagent:  KOH / 

/ Ethanol (or Ethylene Glycol) Product: 5-Methoxy-3-methylbenzofuran-2-carboxylic acid (

)
Mechanistic Pathway (DOT Visualization)

NitrileHydrolysis Nitrile Nitrile (R-CN) OH_Attack OH- Attack Nitrile->OH_Attack Imidate Imidate Ion (R-C(OH)=N-) OH_Attack->Imidate Nucleophilic Addition Amide Primary Amide (R-CONH2) Imidate->Amide Tautomerization Carboxylate Carboxylate Salt (R-COO- K+) Amide->Carboxylate Hydrolysis (-NH3) Acidification Acidification (HCl) Carboxylate->Acidification FinalAcid Carboxylic Acid (R-COOH) Acidification->FinalAcid Precipitation

Figure 1: Step-wise mechanistic pathway from nitrile to carboxylic acid via base catalysis.

Critical Process Parameters (CPP)

ParameterSpecificationRationale
Solvent System Ethanol/Water (1:1) or Ethylene GlycolNitriles on aromatic rings are robust. High boiling point solvents (Ethylene Glycol, bp 197°C) accelerate the reaction if Ethanol reflux (78°C) is too slow.
Base Equivalents 5.0 - 10.0 eq KOHExcess base drives the equilibrium forward and ensures the final product remains soluble as a salt (

) during the reaction.
Temperature Reflux (80°C - 120°C)Activation energy for amide hydrolysis is high. Sub-boiling temperatures often lead to arrested conversion at the amide stage.
Reaction Time 6 - 12 HoursMonitoring is essential. Stopping early yields the amide impurity (

).

Experimental Protocols

Protocol A: Alkaline Hydrolysis (Recommended)

Best for preserving the 5-methoxy group and ensuring high purity.

Reagents:
  • This compound (10.0 g, 53.4 mmol)

  • Potassium Hydroxide (KOH) pellets (15.0 g, ~267 mmol, 5 eq)

  • Ethanol (50 mL)

  • Deionized Water (50 mL)

  • Hydrochloric Acid (6N) for workup.

Step-by-Step Methodology:
  • Setup: Equip a 250 mL round-bottom flask with a magnetic stir bar and a reflux condenser.

  • Dissolution: Add the nitrile substrate, Ethanol, and Water. Stir to create a suspension.

  • Activation: Add KOH pellets slowly (exothermic). The suspension may darken slightly.

  • Reaction: Heat the mixture to a vigorous reflux (

    
     bath temp).
    
    • Checkpoint: Monitor ammonia evolution (turns damp pH paper blue at the top of the condenser).

  • Monitoring: Check by TLC (Silica, 30% EtOAc/Hexane) or HPLC after 4 hours.

    • Target: Disappearance of Nitrile (

      
      ) and Amide intermediate (
      
      
      
      ). The Product salt remains at the baseline.
  • Workup (The "Self-Validating" Purification):

    • Cool reaction mixture to room temperature.

    • Concentrate under reduced pressure to remove Ethanol (volume reduction ~50%).

    • Dilute with water (100 mL). The solution should be homogeneous (Product is

      
      ).
      
    • Wash Step: Extract the aqueous alkaline layer with Dichloromethane (DCM, 2 x 50 mL).

      • Why? This removes unreacted nitrile or neutral amide impurities. The product stays in the water. Discard organic layer.

    • Isolation: Acidify the aqueous layer dropwise with 6N HCl to pH 1-2 while stirring.

      • Observation: Thick white/off-white precipitate forms immediately.

  • Filtration: Filter the solid using a Buchner funnel. Wash with cold water (3 x 50 mL) to remove inorganic salts (KCl).

  • Drying: Dry in a vacuum oven at

    
     for 12 hours.
    
Protocol B: Acidic Hydrolysis (Alternative)

Use only if the substrate contains base-sensitive moieties elsewhere. Risk of demethylation exists.

Reagents:
  • Substrate (10.0 g)

  • Glacial Acetic Acid (40 mL)

  • Conc. HCl (20 mL) or

    
     (20% aq)
    
Methodology:
  • Dissolve substrate in Glacial Acetic Acid.

  • Add acid catalyst.[1]

  • Reflux for 6-8 hours.

  • Pour into ice water. Precipitate is collected.[2][3][4]

    • Risk:[5] If the reaction turns dark brown/black, demethylation to the phenol (5-hydroxy) may have occurred.

Process Workflow & Decision Logic

Workflow Start Start: Nitrile Substrate Reflux Reflux with KOH/EtOH (T > 80°C) Start->Reflux Check TLC/HPLC Check (4-6 Hours) Reflux->Check AmidePresent Amide Detected? Check->AmidePresent ContinueReflux Continue Reflux (+2 Hours) AmidePresent->ContinueReflux Yes Workup Cool & Evaporate EtOH AmidePresent->Workup No (Complete) ContinueReflux->Check Wash DCM Wash (Alkaline Phase) Removes Impurities Workup->Wash Acidify Acidify to pH 1 Precipitate Product Wash->Acidify Filter Filter & Dry Acidify->Filter

Figure 2: Operational workflow ensuring complete conversion and purity.

Analytical Validation

To confirm the identity and purity of the isolated 5-Methoxy-3-methylbenzofuran-2-carboxylic acid :

  • IR Spectroscopy:

    • Look for: Broad O-H stretch (

      
      ) and strong Carbonyl C=O stretch (
      
      
      
      ).
    • Absence of: Sharp Nitrile peak (

      
      ).
      
  • 1H NMR (DMSO-d6):

    • 
       ppm (Broad s, 1H, -COOH ).
      
    • 
       ppm (s, 3H, -OCH3 ).
      
    • 
       ppm (s, 3H, -CH3  on furan ring).
      
    • Aromatic protons: 6.9 - 7.5 ppm.[4]

  • Melting Point:

    • Expected range:

      
       (Dependent on crystal form/solvate).
      

Troubleshooting Guide

IssueProbable CauseCorrective Action
Low Yield Product lost in organic wash or incomplete precipitation.Ensure the aqueous layer is pH > 12 before DCM wash. Ensure pH < 2 during precipitation.
Amide Impurity Reaction time too short or temp too low.Switch solvent to Ethylene Glycol to reach

. Extend reflux time.
Phenol Formation Demethylation due to harsh conditions.Avoid strong acids (HBr, HI). If using base, ensure temperature does not exceed

.
Dark Coloration Oxidation of electron-rich aromatic ring.Perform reaction under Nitrogen (

) atmosphere.

References

  • Sanofi-Aventis. (1993). Alkylaminoalkyl derivatives of benzofuran, benzothiophene, indole and indolizine...[6] (US Patent No.[6][7] 5,223,510).[7] U.S. Patent and Trademark Office.

    • Context: Describes the foundational synthesis of benzofuran derivatives for anti-arrhythmic drugs (Dronedarone), including hydrolysis steps.
  • Chemistry Steps. (2021). The Mechanism of Nitrile Hydrolysis To Carboxylic Acid.[1][8][9][Link]

    • Context: Detailed mechanistic grounding for the base-catalyzed tautomerization of the imidate intermedi
  • Kowalewska, M., et al. (2013). Synthesis of New Benzofuran-2-Carboxylic Acid Derivatives. Journal of Chemistry. [Link]

    • Context: Provides comparative reaction conditions for benzofuran carboxylic acid derivatives and ester/nitrile manipul
  • Context: Verification of the target compound's chemical properties and CAS number (81718-77-6).

Sources

Troubleshooting & Optimization

Technical Support Center: Synthesis of 5-Methoxy-3-methylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-Methoxy-3-methylbenzofuran-2-carbonitrile. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently encountered challenges during the cyclization process. Our goal is to help you improve reaction yields, minimize impurities, and streamline your synthetic workflow.

Frequently Asked Questions (FAQs)
Q1: What are the primary synthetic strategies for constructing the 2-cyanobenzofuran scaffold?

A1: The synthesis of 2-aryl-3-cyanobenzofurans and related structures is a well-explored area, with several robust strategies available.[1] The choice of method often depends on the available starting materials and desired functional group tolerance. Key strategies include:

  • Transition Metal-Catalyzed Cyanation: This involves forming the benzofuran ring first, followed by cyanation at the C2 position using various cyanide sources and a transition metal catalyst like palladium or copper.[1][2]

  • Cascade Reactions from o-Hydroxybenzaldehydes: A highly efficient method involves a one-pot cascade reaction of an o-hydroxybenzaldehyde with an arylacetonitrile.[2][3] This approach, often catalyzed by copper, typically proceeds through a sequence of Knoevenagel condensation, intramolecular nucleophilic addition, and aromatization.[2]

  • Base-Promoted Cyclization: In some cases, the cyclization of suitable precursors like 2-alkynylphenols can be achieved without expensive or air-sensitive metal catalysts, using only a base.[4] This can be an attractive route for simplifying purification and reducing costs.

  • Iodocyclization: The use of an iodinating agent can facilitate the cyclization of functionalized alkynes to form the benzofuran ring, a method known for its mild conditions and high yields.[5]

Q2: Why is the benzofuran moiety, specifically the 5-methoxy-substituted variant, important in drug development?

A2: The benzofuran core is a privileged scaffold in medicinal chemistry, appearing in a wide range of natural products and pharmacologically active compounds.[4][6][7] These compounds exhibit diverse biological activities, including antitumor, anti-inflammatory, and antiviral properties.[7] The specific substitution pattern, such as the 5-methoxy group, is crucial for modulating the molecule's pharmacokinetic and pharmacodynamic properties, including receptor binding affinity and metabolic stability. For example, the benzofuran scaffold is a key component in drugs like Amiodarone and the potent anticancer agent Fruquintinib.[6][8]

Troubleshooting Guide: Improving Cyclization Yield

This section addresses specific issues that can arise during the synthesis of this compound, offering potential causes and actionable solutions.

Issue 1: Consistently Low Yield (<40%) in a Metal-Catalyzed Reaction

Question: My copper- or palladium-catalyzed cyclization to form the target benzofuran is giving a low yield, with significant amounts of starting material remaining or a complex mixture of byproducts. What are the primary causes and how can I troubleshoot this?

Answer: Low yields in metal-catalyzed heterocyclizations are a common issue and can typically be traced back to three main areas: catalyst activity, reaction conditions, or reagent quality.[9]

Start Low Yield Observed Cat_Check 1. Catalyst System Integrity Start->Cat_Check Cond_Opt 2. Reaction Condition Optimization Start->Cond_Opt Reag_Qual 3. Reagent & Solvent Quality Start->Reag_Qual Cat_Inactive Inactive Catalyst (Old, Improperly Stored) Cat_Check->Cat_Inactive Source? Ligand_Issue Ligand Degradation or Inappropriate Choice Cat_Check->Ligand_Issue Required? Base_Issue Suboptimal Base (Strength, Solubility) Cond_Opt->Base_Issue Screen? Solvent_Issue Incorrect Solvent (Polarity, Degassing) Cond_Opt->Solvent_Issue Screen? Temp_Time Incorrect Temp/Time (Decomposition vs. No Reaction) Cond_Opt->Temp_Time Monitor? Purity_Issue Impure Starting Materials (Inhibitors Present) Reag_Qual->Purity_Issue Verify? Oxygen_Sens Oxygen/Moisture Sensitivity (Catalyst Poisoning) Reag_Qual->Oxygen_Sens Inert? cluster_0 Knoevenagel Condensation cluster_1 Intramolecular Oxa-Michael Addition cluster_2 Aromatization A o-Hydroxybenzaldehyde + Propanenitrile Derivative B Intermediate α,β-unsaturated nitrile A->B Base, Cu(II) C Phenoxide Attack B->C Deprotonation D Dihydrobenzofuran Intermediate C->D E Final Product: 2-Cyanobenzofuran D->E Oxidation

Caption: A simplified cascade mechanism for 2-cyanobenzofuran synthesis. [2][13]

Issue 3: Significant Byproduct Formation

Question: My reaction yields the desired product, but it is contaminated with several byproducts, making purification difficult and lowering the isolated yield. How can I identify and suppress these side reactions?

Answer: Byproduct formation often arises from suboptimal conditions that favor alternative reaction pathways.

1. Dimerization or Polymerization of Starting Materials:

  • Cause: Highly reactive starting materials, such as terminal alkynes, can self-couple (e.g., Glaser coupling in the presence of copper) or polymerize under the reaction conditions.

  • Solution: Use a slow addition technique for the most reactive reagent. Running the reaction at a higher dilution can also disfavor intermolecular side reactions. Ensure the reaction is run under an inert atmosphere to prevent oxygen-mediated oxidative coupling.

2. Incomplete Aromatization:

  • Cause: In cascade reactions, the final step is often an oxidation to form the aromatic benzofuran ring. [10]If the oxidant is insufficient or inactive, the reaction can stall at the dihydrobenzofuran intermediate.

  • Solution: If using a copper catalyst, atmospheric oxygen often serves as the terminal oxidant. [10]Ensure the reaction is not running under strictly anaerobic conditions unless the protocol specifies it. In some cases, adding a mild chemical oxidant like DDQ or NBS might be necessary, though this should be tested carefully. [11] 3. Regioselectivity Issues in Acid-Catalyzed Cyclizations:

  • Cause: If employing an acid-catalyzed cyclization of an acetal or related precursor, regioselectivity can be a major issue, leading to a mixture of isomers that are difficult to separate. [6]For your target molecule, cyclization could potentially occur at either the C2 or C6 position of the methoxyphenol ring.

  • Solution: While acid catalysis is a valid strategy, it may not be ideal for this specific substitution pattern. Transition-metal or base-promoted cyclizations of pre-functionalized precursors generally offer superior regiocontrol. If you must use an acid-catalyzed route, screening different acids (e.g., PPA, TFA) and temperatures is essential to optimize the ratio of desired to undesired regioisomers. [6][12]

Optimized Experimental Protocol (Example)

This protocol is a generalized example based on copper-catalyzed cascade reactions for the synthesis of 2-aryl-3-cyanobenzofurans. [1][2][3]It should be adapted and optimized for the specific synthesis of this compound.

Materials:

  • 2-Hydroxy-4-methoxybenzaldehyde

  • 2-Arylpropanenitrile (where the aryl group can be later removed if necessary, or a simpler alkyl precursor used)

  • Copper(II) Acetate (Cu(OAc)₂)

  • Sodium Methoxide (NaOMe)

  • Anhydrous Dimethyl Sulfoxide (DMSO)

Procedure:

  • To an oven-dried reaction vessel equipped with a magnetic stir bar and reflux condenser, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq).

  • Add copper(II) acetate (0.2 eq) and sodium methoxide (4.0 eq).

  • Under a flow of nitrogen or argon, add anhydrous DMSO via syringe.

  • Add the 2-arylpropanenitrile (1.5 eq) to the mixture.

  • Heat the reaction mixture to 100 °C and stir for 12-24 hours. Monitor the reaction progress by TLC or GC-MS.

  • Upon completion, cool the reaction to room temperature.

  • Pour the reaction mixture into a separatory funnel containing water and ethyl acetate.

  • Extract the aqueous layer three times with ethyl acetate.

  • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the desired this compound.

References
  • Kanazawa, C., Goto, K., & Terada, M. (2009). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon–carbon bond formation. Chemical Communications. [Link]

  • A Novel Base-Promoted Cyclization: Synthesis of Substituted Benzo[b]furans. (2012). National Institutes of Health. [Link]

  • Kanazawa, C., Goto, K., & Terada, M. (2009). Phosphazene base-catalyzed intramolecular cyclization for efficient synthesis of benzofurans via carbon–carbon bond formation. Chemical Communications. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). Semantic Scholar. [Link]

  • Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. (2024). MDPI. [Link]

  • Copper-Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives. (2018). The Journal of Organic Chemistry. [Link]

  • Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. (2016). Organic Letters. [Link]

  • Benzofuran synthesis through iodocyclization reactions: recent advances. (2017). MedCrave. [Link]

  • Zhang, L., et al. (2016). Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. Organic Letters. [Link]

  • De novo synthesis of benzofurans via trifluoroacetic acid catalyzed cyclization/oxidative aromatization cascade reaction of 2-hydroxy-1,4-diones. (2019). Organic & Biomolecular Chemistry. [Link]

  • Copper Catalyzed Cascade Synthesis of 2-Aryl-3-cyanobenzofuran and Dibenzo[b,f]oxepine-10-carbonitrile Derivatives. (2018). ResearchGate. [Link]

  • Copper-Catalyzed Preparation of 2-Aryl-3-cyanobenzofurans with Bright Blue Photoluminescence. (2016). PubMed. [Link]

  • Base-Catalyzed Sequential 1,4-Addition/Intramolecular Cyclization/Aromatization Reaction: Synthesis of Benzofuro[3,2-b]pyridines. (2021). ResearchGate. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. (2012). Semantic Scholar. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2012). PubMed. [Link]

  • Synthesis of 2-isoxazolyl-2,3-dihydrobenzofurans via palladium-catalyzed cascade cyclization of alkenyl ethers. (2019). Chemical Communications. [Link]

  • Optimization of conditions. (2019). ResearchGate. [Link]

  • 6 questions with answers in BENZOFURANS. ResearchGate. [Link]

  • Total synthesis of natural products containing benzofuran rings. (2017). RSC Advances. [Link]

  • Regioselective Synthesis of Benzofuranones and Benzofurans. (2021). Beaudry Research Group, Oregon State University. [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). Semantic Scholar. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025). American Chemical Society. [Link]

  • Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. (2020). PubMed Central. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C-H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). PubMed. [Link]

  • Palladium-catalyzed synthesis of benzofurans via C–H activation/oxidation tandem reaction and its application to the synthesis of decursivine and serotobenine. (2014). Chemical Communications. [Link]

Sources

Purification of benzofuran-2-carbonitrile by recrystallization vs column chromatography

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support hub for the purification of benzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and professionals in drug development. Here, we provide in-depth, experience-driven advice to help you navigate the common challenges associated with the purification of this compound, whether you're using recrystallization or column chromatography.

Choosing Your Purification Strategy: A Comparative Overview

The selection of an appropriate purification technique is critical for obtaining high-purity benzofuran-2-carbonitrile. Both recrystallization and column chromatography are powerful methods, but their suitability depends on the specific impurity profile and the scale of your synthesis.

FeatureRecrystallizationColumn Chromatography
Principle Difference in solubility of the compound and impurities in a solvent at different temperatures.Differential partitioning of compounds between a stationary phase and a mobile phase.[1]
Best Suited For Removing small amounts of impurities from a large amount of solid material.Separating complex mixtures with multiple components or impurities with similar polarities.[2]
Advantages Cost-effective, simple setup, can handle large quantities.High resolution, versatile for a wide range of compounds, can separate closely related impurities.[3]
Disadvantages Product loss is inevitable due to the compound's solubility in the mother liquor.[4] May not be effective for all impurity profiles.More time-consuming, requires larger volumes of solvent, potential for sample loss on the column.
Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the optimal purification method for benzofuran-2-carbonitrile.

purification_choice start Crude Benzofuran-2-carbonitrile is_solid Is the crude product a solid? start->is_solid recrystallization Attempt Recrystallization is_solid->recrystallization  Yes   column_chromatography Perform Column Chromatography is_solid->column_chromatography  No (oily)   purity_check_recrys Check Purity (TLC, NMR, etc.) recrystallization->purity_check_recrys purity_check_column Check Purity (TLC, NMR, etc.) column_chromatography->purity_check_column purity_check_recrys->column_chromatography  Impure   pure_product Pure Product purity_check_recrys->pure_product  Sufficiently Pure   purity_check_column->pure_product  Sufficiently Pure   end End pure_product->end

Caption: Decision workflow for purification.

Recrystallization Troubleshooting Guide

Recrystallization is often the first choice for purifying solid compounds due to its simplicity and cost-effectiveness. However, several issues can arise.

Q1: My benzofuran-2-carbonitrile is not dissolving in the hot solvent.

Possible Causes & Solutions:

  • Insufficient Solvent: This is a common issue. Add small increments of hot solvent until the solid dissolves completely. The goal is to create a saturated solution at the solvent's boiling point.[4]

  • Inappropriate Solvent Choice: Benzofuran-2-carbonitrile may have low solubility in the chosen solvent even at elevated temperatures. The ideal solvent should dissolve the compound when hot but not at room temperature.[5] You may need to screen various solvents. A good starting point for compounds with polar functional groups like nitriles are polar solvents.[6]

  • Presence of Insoluble Impurities: If a portion of the material does not dissolve even with additional hot solvent, these are likely insoluble impurities. In this case, you should perform a hot filtration to remove them before allowing the solution to cool.

Q2: No crystals are forming upon cooling.

Possible Causes & Solutions:

  • Too Much Solvent: This is the most frequent reason for crystallization failure.[7] If the solution is not saturated enough, crystals will not form. To fix this, gently heat the solution to evaporate some of the solvent, thereby increasing the solute concentration, and then allow it to cool again.[8][9]

  • Supersaturation: The solution may be supersaturated, meaning it holds more dissolved solute than it theoretically should.[7] To induce crystallization, you can:

    • Scratch the inner surface of the flask with a glass rod just below the solvent level. The microscopic scratches on the glass provide nucleation sites for crystal growth.[4][9]

    • Add a seed crystal of pure benzofuran-2-carbonitrile. This provides a template for further crystal formation.[9]

  • Cooling Too Rapidly: Rapid cooling can sometimes inhibit crystal formation. Allow the solution to cool slowly to room temperature before placing it in an ice bath.[9]

Q3: The compound "oils out" instead of forming crystals.

Possible Causes & Solutions:

  • Solution is Too Concentrated: If the solution is supersaturated to a high degree, the compound may come out of solution as an oil. Reheat the mixture to dissolve the oil, add a small amount of additional solvent to decrease the concentration, and then cool slowly.[7][8]

  • Melting Point Below Solvent's Boiling Point: If the melting point of your compound is lower than the boiling point of the solvent, it may melt in the hot solvent and then fail to crystallize upon cooling. Choose a solvent with a lower boiling point.[8][10]

  • Significant Impurities Present: High levels of impurities can interfere with the crystal lattice formation, leading to oiling out. In such cases, column chromatography may be a more suitable purification method.[7]

Experimental Protocol: Recrystallization of Benzofuran-2-carbonitrile
  • Solvent Selection: Test the solubility of a small amount of crude benzofuran-2-carbonitrile in various solvents (e.g., ethanol, isopropanol, ethyl acetate/hexanes) to find one where it is soluble when hot and sparingly soluble when cold.[6][11]

  • Dissolution: Place the crude solid in an Erlenmeyer flask and add a minimal amount of the chosen solvent. Heat the mixture to boiling while stirring to dissolve the solid. Add more solvent in small portions until the solid is completely dissolved.[4]

  • Hot Filtration (if necessary): If insoluble impurities are present, quickly filter the hot solution through a pre-warmed funnel with fluted filter paper into a clean, pre-warmed flask.[8]

  • Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Once at room temperature, you can place it in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold recrystallization solvent to remove any remaining soluble impurities.[4]

  • Drying: Dry the purified crystals thoroughly to remove any residual solvent.

Column Chromatography Troubleshooting Guide

Flash column chromatography is a powerful technique for separating complex mixtures.[1] However, achieving good separation requires careful optimization.

Q1: My compounds are not separating on the column.

Possible Causes & Solutions:

  • Inappropriate Solvent System: The polarity of the eluent is crucial for good separation. If the solvent is too polar, all compounds will elute quickly with little separation. If it's not polar enough, the compounds will remain adsorbed to the silica gel.

    • Optimize with TLC: Use Thin Layer Chromatography (TLC) to determine the optimal solvent system. Aim for an Rf value of 0.2-0.3 for the desired compound.[2][12]

    • Solvent Polarity: For benzofuran-2-carbonitrile, which is a moderately polar compound, a good starting point is a mixture of a non-polar solvent like hexanes or petroleum ether and a more polar solvent like ethyl acetate or dichloromethane.[13]

  • Improper Column Packing: Air bubbles or channels in the silica gel will lead to poor separation. Ensure the column is packed uniformly.

  • Overloading the Column: Applying too much sample will result in broad, overlapping bands. A general rule of thumb is to use a silica gel to compound ratio of 30-50:1 by weight for easy separations.[2]

Q2: The compound is running too fast or too slow.

Possible Causes & Solutions:

  • Incorrect Eluent Polarity:

    • Too Fast (High Rf): Decrease the polarity of the mobile phase. For an ethyl acetate/hexane system, this means increasing the proportion of hexane.

    • Too Slow (Low Rf): Increase the polarity of the mobile phase by increasing the proportion of the more polar solvent (e.g., ethyl acetate).[12]

  • Gradient Elution: For complex mixtures with compounds of widely differing polarities, a gradient elution, where the polarity of the solvent is gradually increased during the separation, can be very effective.[12]

Q3: I'm observing streaky bands or tailing peaks.

Possible Causes & Solutions:

  • Sample Insolubility: If the sample is not fully dissolved in the eluent when loaded onto the column, it can lead to streaking. Ensure your sample is completely dissolved in a minimal amount of the mobile phase.[14]

  • Column Overloading: As mentioned before, too much sample can cause peak tailing.[15]

  • Interactions with Silica Gel: Some compounds can interact strongly with the acidic silanol groups on the surface of the silica gel, leading to tailing. Adding a small amount (0.5-1%) of triethylamine to the eluent can sometimes mitigate this issue, especially for basic compounds.

Experimental Protocol: Column Chromatography of Benzofuran-2-carbonitrile
  • TLC Analysis: Determine the optimal eluent system using TLC. A common starting point is a mixture of hexanes and ethyl acetate.[2]

  • Column Packing: Pack a glass column with silica gel slurried in the initial, least polar eluent.

  • Sample Loading: Dissolve the crude benzofuran-2-carbonitrile in a minimal amount of the eluent and carefully load it onto the top of the silica gel bed.

  • Elution: Begin eluting with the chosen solvent system, collecting fractions. Monitor the separation by TLC.

  • Fraction Analysis: Analyze the collected fractions by TLC to identify those containing the pure product.

  • Solvent Removal: Combine the pure fractions and remove the solvent under reduced pressure using a rotary evaporator to obtain the purified benzofuran-2-carbonitrile.

Workflow for Column Chromatography

column_chrom_workflow start Crude Product tlc Optimize Eluent with TLC start->tlc pack_column Pack Column with Silica Gel tlc->pack_column load_sample Load Sample pack_column->load_sample elute Elute and Collect Fractions load_sample->elute analyze_fractions Analyze Fractions by TLC elute->analyze_fractions combine_pure Combine Pure Fractions analyze_fractions->combine_pure evaporate Evaporate Solvent combine_pure->evaporate pure_product Pure Benzofuran-2-carbonitrile evaporate->pure_product

Caption: Column chromatography workflow.

Frequently Asked Questions (FAQs)

Q: What are the typical physical properties of benzofuran-2-carbonitrile?

A: While specific data for benzofuran-2-carbonitrile can vary, related structures like 1-benzofuran-5-carbonitrile are described as white to light yellow crystalline powders with a melting point of around 84°C.[16][17] Benzofuran itself is a colorless oily liquid.[18][19] These properties are important to consider when choosing a purification method and handling the compound.

Q: What are some common impurities in the synthesis of benzofuran-2-carbonitrile?

A: The synthesis of benzofurans can be complex, and side-product formation is possible at each step.[20] Impurities may include unreacted starting materials, reagents, or byproducts from side reactions. The specific impurities will depend on the synthetic route used.

Q: How can I assess the purity of my final product?

A: Purity can be assessed using several analytical techniques:

  • Thin Layer Chromatography (TLC): A quick and easy way to check for the presence of multiple components. A pure compound should ideally show a single spot.

  • Melting Point: A sharp melting point close to the literature value is a good indicator of purity. Impurities tend to broaden and depress the melting point range.

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can reveal the presence of impurities.

  • High-Performance Liquid Chromatography (HPLC): A highly sensitive technique for quantifying purity and detecting even trace impurities.[14]

Q: Can I use a mixed solvent system for recrystallization?

A: Yes, a mixed-solvent recrystallization is a valuable technique when a single solvent is not ideal.[6] This involves dissolving the compound in a "good" solvent (in which it is highly soluble) and then adding a "poor" solvent (in which it is sparingly soluble) until the solution becomes turbid. The mixture is then heated until it becomes clear again and allowed to cool slowly. Common miscible solvent pairs include ethanol-water and ethyl acetate-hexane.[10]

References

  • University of Rochester, Department of Chemistry. Chromatography: Solvent Systems For Flash Column. [Link]

  • University of York, Department of Chemistry. Solvent Choice. [Link]

  • Scribd. Solvent Selection and Recrystallization Guide | PDF. [Link]

  • University of Rochester, Department of Chemistry. Tips & Tricks: Recrystallization. [Link]

  • Chemistry LibreTexts. 3.6F: Troubleshooting. [Link]

  • Hawach. Several Problems of Flash Column Chromatography. [Link]

  • Recrystallization-1.doc.pdf. [Link]

  • Science Learning Center. Experiment : Recrystallization – Part I: Solvent Selectio nn. [Link]

  • University of York, Department of Chemistry. Problems with Recrystallisations. [Link]

  • Chrom Tech, Inc. Tackling Common Challenges in Chromatography. [Link]

  • Membrane Solutions. Flash Column Chromatography Guide. [Link]

  • HALO Columns. LC Chromatography Troubleshooting Guide. [Link]

  • Some Common Issues With Liquid Chromatography And Their Troubleshooting Methods. [Link]

  • Recrystallization. --->. [Link]

  • Chrom Tech, Inc. Flash Chromatography Explained: A Comprehensive Guide. [Link]

  • Organic Syntheses. Purification of Organic Compounds by Flash Column Chromatography. [Link]

  • Biotage. Determining solvent strength in flash column chromatography. [Link]

  • LCGC International. Detective Work, Part II: Physical Problems with the Column. [Link]

  • IJSDR. Study of Benzofuran Derivatives and their Biological Significance Study of comprehensive properties of benzofuran and its derivatives. [Link]

  • AMERICAN ELEMENTS®. 2-ethyl-1-benzofuran-3-carbonitrile | CAS 42901-97-3. [Link]

  • Google Patents.
  • Cheméo. Chemical Properties of Benzofuran-2-carboxylic acid (CAS 496-41-3). [Link]

  • PubChem. Benzofuran-2-carboxylic acid. [Link]

  • SIELC Technologies. Separation of 2,3-Benzofuran on Newcrom R1 HPLC column. [Link]

  • Studies in the synthesis and impurity profiling of pharmacologically active benzodifurans. [Link]

  • PMC. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • Semantic Scholar. Synthesis of Benzofuran Derivatives via a DMAP-Mediated Tandem Cyclization Reaction Involving ortho-Hydroxy α-Aminosulfones. [Link]

  • (PDF) Synthesis of Benzofuran Derivatives and their Evaluation of Antimicrobial Activity. [Link]

  • Synthesis and biological evaluation of a series of novel benzofuran-2-carboxylate 1,2,3-triazoles. [Link]

  • Grokipedia. Benzofuran. [Link]

  • ChemBK. 2,3-Benzofuran. [Link]

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Stability of 5-Methoxy-3-methylbenzofuran-2-carbonitrile under acidic conditions

Author: BenchChem Technical Support Team. Date: February 2026

Introduction

Welcome to the technical support guide for 5-Methoxy-3-methylbenzofuran-2-carbonitrile. This molecule is a valuable intermediate in medicinal chemistry and materials science, frequently utilized in the synthesis of complex molecular architectures.[1][2] However, its stability under acidic conditions presents a significant challenge for researchers. The presence of a nitrile group, a methoxy-activated aromatic system, and the benzofuran core itself creates multiple potential pathways for degradation.

This guide is designed to provide researchers, scientists, and drug development professionals with a deep understanding of the compound's behavior in acidic media. We will move beyond simple protocols to explore the underlying chemical principles, offering field-proven troubleshooting strategies and detailed experimental workflows to help you navigate these challenges successfully.

Section 1: Understanding Potential Degradation Pathways

The instability of this compound in acidic environments is not due to a single factor, but rather the combined reactivity of its constituent functional groups. The two primary degradation pathways are nitrile hydrolysis and acid-catalyzed benzofuran ring opening.

Pathway A: Acid-Catalyzed Nitrile Hydrolysis

This is the most common and often unavoidable degradation pathway under aqueous acidic conditions. The reaction proceeds in two main stages: the conversion of the nitrile to an amide, followed by the hydrolysis of the amide to the corresponding carboxylic acid.[3][4]

Mechanism:

  • Protonation: The reaction is initiated by the protonation of the nitrile nitrogen atom. This step significantly increases the electrophilicity of the nitrile carbon.[5][6]

  • Nucleophilic Attack: A water molecule acts as a nucleophile, attacking the activated nitrile carbon.

  • Tautomerization: Following a series of proton transfers, an imidic acid tautomer is formed, which quickly rearranges to the more stable amide intermediate (5-Methoxy-3-methylbenzofuran-2-carboxamide).[3]

  • Amide Hydrolysis: The amide is then further hydrolyzed under the acidic conditions to yield the final product, 5-Methoxy-3-methylbenzofuran-2-carboxylic acid, and an ammonium salt.[4][5] This final step is often the driving force for the entire reaction.[5]

Pathway B: Benzofuran Ring Instability

While the benzofuran core is generally more robust than the nitrile group, it is susceptible to degradation under harsher acidic conditions (e.g., strong Brønsted or Lewis acids, elevated temperatures). This can lead to complex reaction mixtures.

Mechanism:

  • Ring Opening: Acid can catalyze the opening of the furan portion of the benzofuran ring.[7][8][9] This process can be initiated by protonation of the furan oxygen, followed by cleavage of the C-O bond, leading to various rearranged phenolic structures.

  • Electrophilic Attack: The benzofuran ring system is electron-rich and reactive toward electrophiles.[10] The methoxy group further activates the benzene ring, making positions ortho and para to it particularly susceptible to electrophilic aromatic substitution (EAS).[11][12] If the acidic medium contains potential electrophiles (e.g., from reagents or solvents), side reactions on the aromatic ring can occur.

Below is a diagram illustrating the primary degradation pathways.

cluster_main Stability of this compound cluster_pathways Potential Degradation Pathways cluster_products Resulting Products Start Compound in Acidic Conditions Pathway1 Nitrile Hydrolysis (Mild Conditions) Start->Pathway1 Aqueous Acid (e.g., dilute HCl) Pathway2 Ring Opening / Degradation (Harsh Conditions) Start->Pathway2 Strong Acid / Heat (e.g., conc. H2SO4) Product1 Amide Intermediate Pathway1->Product1 Initial Stage Product3 Complex Mixture of Phenolic Compounds Pathway2->Product3 Product2 Carboxylic Acid (Primary Product) Product1->Product2 Further Hydrolysis

Caption: A decision workflow for stability testing.

Protocol 2: Recommended Procedure for a Mild Acidic Workup

This protocol is designed to minimize degradation when an aqueous acid wash is necessary.

  • Cooling: Once the reaction is complete, cool the reaction vessel in an ice-water bath to 0-5 °C.

  • Quenching: If applicable, slowly add the reaction mixture to a separate flask containing a cold, stirred solvent for extraction (e.g., ethyl acetate, DCM).

  • Acid Wash: Transfer the organic solution to a separatory funnel. Add cold (0-5 °C) dilute acid (e.g., 1M HCl). Shake gently but thoroughly for no more than 30-60 seconds.

  • Separation: Allow the layers to separate quickly and drain the aqueous layer. Do not let the mixture sit in the funnel.

  • Neutralization: Immediately add cold, saturated sodium bicarbonate (NaHCO₃) solution to the organic layer. Swirl gently at first to release CO₂, then shake thoroughly. Test the aqueous layer with pH paper to ensure it is neutral or slightly basic (pH 7-8).

  • Final Wash: Wash the organic layer with a saturated sodium chloride (brine) solution to remove excess water.

  • Drying and Concentration: Dry the organic layer over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.

Section 5: Data Summary

The following table provides a qualitative summary of the expected stability of this compound under various common acidic conditions.

Acidic Condition Temperature Primary Degradation Pathway Secondary/Potential Pathway Stability Outlook
1M HCl (aqueous)Room TempNitrile Hydrolysis to Carboxylic AcidNone expectedPoor: Hydrolysis likely occurs over hours.
Acetic Acid (glacial)RefluxSlow Nitrile HydrolysisMinor ring decompositionModerate: Tolerable for short reaction times.
Trifluoroacetic Acid (TFA)Room TempNone (if anhydrous)Benzofuran Ring Opening/PolymerizationModerate to Poor: High risk to benzofuran core.
Conc. H₂SO₄Room TempRapid Nitrile HydrolysisBenzofuran Ring OpeningVery Poor: Severe degradation expected.
Conc. H₂SO₄> 80 °CRapid Nitrile HydrolysisRapid & Complex Ring DecompositionExtremely Poor: Not recommended.
Lewis Acids (e.g., AlCl₃, BF₃·OEt₂)VariesNone (if anhydrous)Potential Ring Rearrangement/OpeningCondition Dependent: Stability is fair to poor.

References

  • The Mechanism of Nitrile Hydrolysis To Carboxylic Acid. (2021, September 25). Chemistry Steps. [Link]

  • Hydrolysis of Nitriles. Organic Chemistry Tutor. [Link]

  • Acid catalyzed ring transformation of benzofurans to tri- and tetrasubstituted furans. (2013, October 18). Royal Society of Chemistry. [Link]

  • Mechanism Explained: Hydrolysis of Nitriles | Nitriles to Carboxylic Acids. (2024, April 7). YouTube. [Link]

  • hydrolysis of nitriles. Chemguide. [Link]

  • Acid Catalyzed Ring Transformation of Benzofurans to Tri- and Tetrasubstituted Furans. (2013, September 24). ACS Publications. [Link]

  • Carboxylic acids and Nitriles. Philadelphia University. [Link]

  • The Ring‐Opening Reaction of Benzofuran Involving the Cleavage of C−O Bond. ResearchGate. [Link]

  • Synthesis of benzofurans via an acid catalysed transacetalisation/Fries-type O → C rearrangement/Michael addition/ring-opening aromatisation cascade of β-pyrones. (2016, March 17). RSC Publishing. [Link]

  • Benzofuran Synthesis via Acid Catalyzed Cyclization of Acetal. Schrödinger. [Link]

  • synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 6). Semantic Scholar. [Link]

  • Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. (2012, November 15). PubMed. [Link]

  • Benzofuran derivatives, process for their preparation and intermediates thereof.
  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. (2024, May 5). ACS Publications. [Link]

  • Working with Hazardous Chemicals. Organic Syntheses. [Link]

  • Methyl 5-methoxy-3-methyl-1-benzofuran-2-carboxylate (C12H12O4). PubChem. [Link]

  • Most common isolated products from the oxidation of substituted benzofurans with m-CPBA or dimethyldioxirane (adapted from)[13]. ResearchGate. [Link]

  • Guidelines on how to use sensitive chemicals. University of Glasgow. [Link]

  • Natural source, bioactivity and synthesis of benzofuran derivatives. (2019, September 2). RSC Publishing. [Link]

  • Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. (2025, November 10). ACS Publications. [Link]

  • Synthesis and Structure–Activity Relationships of Novel Benzofuran Derivatives with Osteoblast Differentiation-Promoting Activity. J-Stage. [Link]

  • Cometabolic Degradation of Dibenzofuran by Biphenyl-Cultivated Ralstonia sp. Strain SBUG 290. PMC. [Link]

  • 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity. Journal of Pharmaceutical Negative Results. [Link]

  • (PDF) Reactivity of Benzofuran Derivatives. ResearchGate. [Link]

  • MedChem Tips and Tricks. ACS Green Chemistry Institute Pharmaceutical Roundtable. [Link]

  • Reactions of 2-Oxo-2H-1-benzopyran-3-carbonitrile. RSC Publishing. [Link]

  • A Comprehensive Review on Benzofuran Synthesis Featuring Innovative and Catalytic Strategies. PMC. [Link]

  • Review on Synthetic Routes for Synthesis of Benzofuran-Based Compounds. Journal of Chemical and Pharmaceutical Research. [Link]

  • Electrophilic Aromatic Substitution – The Mechanism. (2017, November 9). Master Organic Chemistry. [Link]

  • Biomimetic Oxidation of Benzofurans with Hydrogen Peroxide Catalyzed by Mn(III) Porphyrins. (2020, January 1). MDPI. [Link]

  • Top 5 Safety Tips When Working with Acidic Liquids. (2024, April 16). Innoveda Chemicals. [Link]

  • Electrophilic Aromatic Substitution Reaction. (2019, March 29). BYJU'S. [Link]

  • The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)- N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl. DEA.gov. [Link]

  • Electrophilic Aromatic Substitution. (2025, June 19). Making Molecules. [Link]

  • 5-Methoxybenzofuran-3(2H)-one. PubChem. [Link]

  • Electrophilic Attack on Disubstituted Benzenes. (2018, December 24). YouTube. [Link]

  • Electrophilic aromatic substitution. Wikipedia. [Link]

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Overcoming steric hindrance in 3-methylbenzofuran functionalization

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the functionalization of 3-methylbenzofuran. This guide is designed for researchers, medicinal chemists, and process development scientists who are navigating the unique challenges associated with this sterically hindered scaffold. Here, we address common experimental issues, provide in-depth troubleshooting advice, and offer detailed protocols to help you achieve your synthetic goals. Our approach is grounded in mechanistic principles to empower you with the knowledge to not only solve immediate problems but also to rationally design future experiments.

Frequently Asked Questions (FAQs) & Troubleshooting Guides

This section is structured in a question-and-answer format to directly address the specific challenges you may encounter during the functionalization of 3-methylbenzofuran.

Section 1: Electrophilic Aromatic Substitution

Question 1: I am attempting a Friedel-Crafts acylation on 3-methylbenzofuran, but I am getting a complex mixture of products with low yield of the desired C2-acylated product. What is happening and how can I improve the regioselectivity?

Answer:

This is a classic challenge when working with 3-substituted benzofurans. The 3-methyl group, while being weakly electron-donating, exerts significant steric hindrance at the adjacent C2 position. Furthermore, the benzofuran ring system has two main sites for electrophilic attack: the C2 and C3 positions of the furan ring, and the benzene ring.[1]

  • The Root of the Problem: In electrophilic aromatic substitution (EAS) of benzofurans, the C2 position is generally more electron-rich and thus more nucleophilic than the C3 position. However, the bulky electrophile in a Friedel-Crafts reaction, combined with the steric hindrance from the 3-methyl group, can lead to a mixture of products. You are likely observing a combination of:

    • C2-acylation (desired): This is electronically favored but sterically hindered.

    • Acylation at the benzene ring (C4-C7): When the C2 position is sterically blocked, the electrophile may react at the less hindered but also less reactive benzene portion of the molecule.

    • Low overall yield: The steric hindrance can significantly slow down the reaction rate, leading to decomposition of starting material or side reactions under harsh Friedel-Crafts conditions.

  • Troubleshooting & Optimization:

    • Milder Lewis Acids: Instead of strong Lewis acids like AlCl₃, consider using milder alternatives such as FeCl₃, ZnCl₂, or SnCl₄. These can sometimes offer better selectivity by reducing the reactivity of the electrophile.

    • Alternative Acylating Agents: The use of less bulky acylating agents can sometimes improve C2 selectivity. For example, using an acid anhydride instead of an acyl chloride might offer a slight advantage.

    • Vilsmeier-Haack Reaction for Formylation: If your goal is to introduce a formyl group, the Vilsmeier-Haack reaction (using POCl₃ and DMF) is often highly selective for the C2 position in 3-substituted benzofurans. The electrophile in this reaction is smaller and can better access the C2 position.[2]

Question 2: I am trying to nitrate 3-methylbenzofuran and am concerned about controlling the regioselectivity. What should I expect and what are the best practices?

Answer:

Nitration is another common electrophilic aromatic substitution reaction. The regioselectivity will be influenced by both electronic and steric factors.

  • Expected Outcomes: The nitronium ion (NO₂⁺) is a relatively small electrophile, so steric hindrance from the 3-methyl group is less of a barrier compared to Friedel-Crafts acylation. Therefore, you can expect a higher preference for substitution at the C2 position. However, substitution on the benzene ring is still possible, particularly at the C4 and C6 positions, which are activated by the oxygen atom of the furan ring.

  • Best Practices for Controlled Nitration:

    • Mild Nitrating Agents: Avoid harsh conditions like concentrated nitric and sulfuric acid, which can lead to over-nitration and oxidative decomposition. Consider using milder nitrating agents such as:

      • Acetyl nitrate (CH₃COONO₂): Generated in situ from nitric acid and acetic anhydride, it is a less aggressive nitrating agent.

      • Nitronium tetrafluoroborate (NO₂BF₄): This is a well-defined and milder source of the nitronium ion.

    • Low Temperature: Perform the reaction at low temperatures (e.g., 0 °C to -20 °C) to enhance selectivity and minimize side reactions.

    • Controlled Stoichiometry: Use a slight excess (1.1-1.2 equivalents) of the nitrating agent to avoid dinitration.

Section 2: Metalation and Cross-Coupling Reactions

Question 3: I am struggling to achieve selective C2-lithiation of 3-methylbenzofuran. The reaction is either sluggish or I get deprotonation at other positions. What are the key parameters for success?

Answer:

Direct C2-lithiation of 3-methylbenzofuran is challenging due to the steric hindrance of the methyl group, which can impede the approach of the organolithium base. However, with the right choice of reagents and conditions, it is achievable.

  • The Challenge: The acidity of the C2 proton in benzofurans is well-established.[2] However, the bulky organolithium bases commonly used for deprotonation (like n-BuLi or s-BuLi) can be sterically hindered by the adjacent 3-methyl group. This can lead to:

    • Slow or incomplete reaction: The rate of deprotonation at C2 is significantly reduced.

    • Competitive deprotonation: The base may deprotonate other, more accessible protons, such as those on the benzene ring, leading to a mixture of lithiated species.

  • Troubleshooting & Optimization:

    • Choice of Organolithium Base:

      • s-BuLi or t-BuLi: These stronger and more sterically hindered bases can sometimes be more effective at deprotonating sterically hindered positions. However, they can also be less selective.

      • n-BuLi in the presence of a coordinating agent: Using n-BuLi with an additive like N,N,N',N'-tetramethylethylenediamine (TMEDA) can increase the basicity and reactivity of the organolithium species, facilitating deprotonation at the desired C2 position.

    • Reaction Temperature: Lithiation reactions are typically performed at low temperatures (-78 °C) to control selectivity and prevent side reactions.

    • Reaction Time: Due to the steric hindrance, a longer reaction time may be necessary to achieve complete deprotonation at the C2 position. Monitoring the reaction by quenching aliquots with a simple electrophile (e.g., D₂O or MeI) can help determine the optimal reaction time.

Workflow for Optimizing C2-Lithiation of 3-Methylbenzofuran

G cluster_0 Initial Attempt (n-BuLi) cluster_1 Troubleshooting Strategies cluster_2 Analysis & Refinement A 3-Methylbenzofuran + n-BuLi -78 °C, THF B Low Conversion / Mixture of Products A->B Observe C Strategy 1: Add Coordinating Agent n-BuLi / TMEDA B->C D Strategy 2: Use a Stronger Base s-BuLi or t-BuLi B->D E Strategy 3: Increase Reaction Time B->E F Quench with Electrophile (e.g., D₂O) C->F D->F E->F G Analyze Product Distribution (NMR, GC-MS) F->G H Optimized C2-Lithiation G->H Refine Conditions

Caption: A workflow for troubleshooting C2-lithiation.

Question 4: I want to perform a palladium-catalyzed C2-arylation of 3-methylbenzofuran. What are the key considerations for catalyst and ligand selection to overcome the steric hindrance?

Answer:

Palladium-catalyzed direct C-H arylation is a powerful tool for functionalizing heterocycles. For 3-methylbenzofuran, the choice of catalyst, ligand, and reaction conditions is critical to favor C2-arylation over the electronically similar C3 position, which is sterically more accessible in this case.

  • The Selectivity Challenge: While the C2 position is electronically favored for C-H activation, the steric bulk of the 3-methyl group can make the C3 position a competitive site for arylation.[3][4] Achieving high C2 selectivity requires a catalytic system that is sensitive to the electronic differences between the C2 and C3 C-H bonds while being able to accommodate the steric hindrance.

  • Key Considerations for C2-Arylation:

    • Palladium Precatalyst: Palladium(II) acetate (Pd(OAc)₂) is a common and effective precatalyst for these reactions.

    • Ligand Selection: The choice of ligand is crucial for controlling reactivity and selectivity. For sterically hindered substrates, bulky and electron-rich phosphine ligands are often employed. Examples include:

      • Buchwald-type ligands: Such as SPhos, XPhos, or RuPhos. These ligands can promote the difficult C-H activation step and stabilize the catalytically active species.

      • N-Heterocyclic Carbene (NHC) ligands: These can also be effective in promoting C-H activation at sterically hindered positions.

    • Base: A carbonate or phosphate base is typically used to facilitate the C-H activation step. Potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃) are common choices.

    • Solvent: High-boiling polar aprotic solvents such as DMF, DMAc, or dioxane are often used to ensure the reaction proceeds at a reasonable rate.

Decision Tree for Catalyst Selection in C2-Arylation

G Start Goal: C2-Arylation of 3-Methylbenzofuran A Initial Catalyst System: Pd(OAc)₂ / PPh₃ Start->A B Low C2 Selectivity / Low Yield A->B C Use Bulky, Electron-Rich Buchwald Ligands (e.g., SPhos, XPhos) B->C D Consider NHC Ligands B->D E Successful C2-Arylation C->E D->E

Caption: Choosing a catalyst for C2-arylation.

Detailed Experimental Protocols

Protocol 1: Vilsmeier-Haack Formylation of 3-Methylbenzofuran at the C2-Position

This protocol provides a reliable method for the selective introduction of a formyl group at the C2 position of 3-methylbenzofuran.

Materials:

  • 3-Methylbenzofuran

  • Phosphorus oxychloride (POCl₃)

  • N,N-Dimethylformamide (DMF), anhydrous

  • Dichloromethane (DCM), anhydrous

  • Saturated aqueous sodium bicarbonate solution

  • Saturated aqueous sodium chloride solution (brine)

  • Anhydrous magnesium sulfate (MgSO₄)

Procedure:

  • To a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a nitrogen inlet, add anhydrous DMF (5 equivalents).

  • Cool the flask to 0 °C in an ice bath.

  • Slowly add phosphorus oxychloride (1.5 equivalents) dropwise to the DMF with vigorous stirring. The mixture will become a thick, white solid (the Vilsmeier reagent).

  • After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes.

  • Dissolve 3-methylbenzofuran (1 equivalent) in anhydrous DCM and add it dropwise to the Vilsmeier reagent at 0 °C.

  • After the addition, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for 2-4 hours, monitoring the reaction progress by TLC.

  • Once the reaction is complete, carefully pour the reaction mixture into a beaker containing crushed ice.

  • Neutralize the mixture by slowly adding a saturated aqueous solution of sodium bicarbonate until the effervescence ceases.

  • Transfer the mixture to a separatory funnel and extract with DCM (3 x 50 mL).

  • Combine the organic layers and wash with brine.

  • Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel (eluting with a hexane/ethyl acetate gradient) to afford 3-methylbenzofuran-2-carbaldehyde.

Protocol 2: Palladium-Catalyzed C2-Arylation of 3-Methylbenzofuran

This protocol describes a general procedure for the direct C2-arylation of 3-methylbenzofuran using an aryl bromide.

Materials:

  • 3-Methylbenzofuran

  • Aryl bromide

  • Palladium(II) acetate (Pd(OAc)₂)

  • SPhos (2-Dicyclohexylphosphino-2',6'-dimethoxybiphenyl)

  • Potassium carbonate (K₂CO₃), anhydrous

  • N,N-Dimethylacetamide (DMAc), anhydrous

  • Ethyl acetate

  • Water

  • Brine

  • Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

  • To a flame-dried Schlenk tube, add Pd(OAc)₂ (2 mol%), SPhos (4 mol%), and K₂CO₃ (2 equivalents).

  • Evacuate and backfill the tube with nitrogen or argon three times.

  • Add 3-methylbenzofuran (1 equivalent) and the aryl bromide (1.2 equivalents) to the tube.

  • Add anhydrous DMAc via syringe.

  • Seal the tube and heat the reaction mixture to 120-140 °C with stirring for 12-24 hours. Monitor the reaction by GC-MS or LC-MS.

  • After the reaction is complete, cool the mixture to room temperature.

  • Dilute the mixture with ethyl acetate and filter through a pad of Celite.

  • Wash the filtrate with water and then with brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to yield the 2-aryl-3-methylbenzofuran.

Data Summary Table

Reaction TypeReagentsPosition(s) FunctionalizedKey ChallengesRecommended Solutions
Friedel-Crafts Acylation Acyl chloride, AlCl₃C2, C4, C6, C7Low C2 selectivity due to steric hindrance, complex product mixtures.Use milder Lewis acids (FeCl₃, ZnCl₂), less bulky acylating agents.
Nitration HNO₃, H₂SO₄C2, C4, C6Potential for over-nitration and lack of selectivity.Use milder nitrating agents (acetyl nitrate, NO₂BF₄), low temperatures.
C2-Lithiation n-BuLiC2Steric hindrance from 3-methyl group slowing reaction and causing side reactions.Use s-BuLi or t-BuLi, or n-BuLi with TMEDA; optimize reaction time.
C2-Arylation (Pd-cat.) Aryl bromide, Pd(OAc)₂C2Competition from C3-arylation.Use bulky, electron-rich phosphine ligands (e.g., SPhos, XPhos).

References

  • Cao, J.-J., Chen, Z., et al. (2018). Palladium-Catalyzed Regioselective C-2 Arylation of Benzofurans with N'-Acyl Arylhydrazines. European Journal of Organic Chemistry.
  • Ionita, M., Roger, J., & Doucet, H. (2010). Palladium catalyzed direct 3-arylation of benzofurans using low catalyst loadings. ChemSusChem, 3(3), 367-76.
  • Mayhugh, A. L., & Luscombe, C. (2025). Room Temperature C-H Arylation of Benzofurans by Aryl Iodides. Organic Letters.
  • Li, H., Roisnel, T., Soulé, J.-F., & Doucet, H. (2020). Regiocontrolled palladium-catalysed direct C2-arylations of Methoxalen using benzenesulfonyl chlorides and C2,C3-diarylations using aryl bromides as the aryl sources. Tetrahedron Letters.
  • Singh, F. V., & Wirth, T. (2012). A convenient metal-free cyclization of ortho-hydroxystilbenes into 2-arylbenzofurans and 2-arylnaphthofurans is mediated by hypervalent iodine reagents. Synthesis, 44(08), 1171-1177.
  • Morgan, D., Yarwood, S. J., & Barker, G. (2020). Recent Developments in C−H Functionalisation of Benzofurans and Benzothiophenes. European Journal of Organic Chemistry.
  • Huang, D.-Q., et al. (2025).
  • Joule, J. A., & Mills, K. (2015). Heterocyclic Chemistry. 5th ed.
  • Kitamura, Y., Murata, Y., Iwai, M., Matsumura, M., & Yasuike, S. (2020). Palladium-Catalyzed C–H Arylation of Benzofurans with Triarylantimony Difluorides for the Synthesis of 2-Arylbenzofurans. Molecules, 26(1), 97.
  • El-Gamal, M. I., et al. (2021). Development of 3-methyl/3-(morpholinomethyl)benzofuran derivatives as novel antitumor agents towards non-small cell lung cancer cells. Scientific Reports, 11(1), 1-16.
  • BenchChem. (2025).
  • BenchChem. (2025). Potential Pharmacological Applications of 4-Fluoro-3-methylbenzofuran: A Technical Guide.
  • Master Organic Chemistry. (2025). Electrophilic Aromatic Substitution: The Six Key Reactions.
  • Ramana, M. M. V., et al. (2017). Ruthenium-Catalyzed C2-Alkylation of 3-Formylbenzofurans with Alkenes. The Journal of Organic Chemistry, 82(15), 8171-8179.

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Technical Support Center: Navigating the Scale-Up of 5-Methoxy-3-Methylbenzofuran-2-Carbonitrile Synthesis

Author: BenchChem Technical Support Team. Date: February 2026

Welcome to the technical support center for the synthesis of 5-methoxy-3-methylbenzofuran-2-carbonitrile. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice and answers to frequently asked questions (FAQs) that may arise during the scale-up of this valuable benzofuran derivative. My insights are drawn from established chemical principles and practical experience in heterocyclic chemistry to ensure you can confidently address challenges in your synthetic endeavors.

I. Overview of the Synthetic Strategy

A common and efficient route to this compound involves a multi-step process starting from the readily available 2-hydroxy-4-methoxybenzaldehyde. This pathway includes a condensation reaction with acrylonitrile, a base-catalyzed rearrangement to form the benzofuran core, followed by methylation. Each of these steps presents unique challenges, particularly when transitioning from laboratory to pilot or production scale.

Here is a workflow diagram illustrating the key stages of the synthesis:

A 2-hydroxy-4-methoxybenzaldehyde + Acrylonitrile B Condensation A->B Base C 3-Cyano-2H-chromene intermediate B->C D Base-catalyzed Rearrangement C->D Strong Base E 5-Methoxybenzofuran-3-carbonitrile D->E F Methylation E->F Methylating agent G This compound F->G

Caption: Synthetic workflow for this compound.

II. Troubleshooting Guide: Common Scale-Up Challenges

This section addresses specific problems you may encounter during the synthesis of this compound, with a focus on issues that become more pronounced during scale-up.

Low Yield or Stalled Reaction

Q1: My condensation reaction between 2-hydroxy-4-methoxybenzaldehyde and acrylonitrile is giving low yields on a larger scale. What are the likely causes and how can I improve it?

A1: Low yields in this initial step are often traced back to several factors that are exacerbated during scale-up.[1][2]

  • Inadequate Mixing: In larger reactors, inefficient stirring can lead to localized temperature and concentration gradients, resulting in incomplete reactions.[3] Ensure your reactor's agitation is sufficient for the volume and viscosity of your reaction mixture. Consider using baffles to improve mixing.

  • Suboptimal Reaction Conditions: The choice of base and solvent is critical. While weaker bases may be sufficient on a small scale, a stronger base might be necessary to drive the reaction to completion in a larger volume. However, too strong a base can promote side reactions. A systematic optimization of the base (e.g., triethylamine, DBU), solvent, and temperature is recommended.[4]

  • Purity of Reagents: Ensure your 2-hydroxy-4-methoxybenzaldehyde and acrylonitrile are of high purity. Impurities can inhibit the reaction or lead to the formation of byproducts.[1]

Q2: The base-catalyzed rearrangement of the 3-cyano-2H-chromene intermediate is not proceeding to completion. What should I investigate?

A2: This rearrangement is a critical step and can be sensitive to reaction conditions.

  • Base Strength and Stoichiometry: This rearrangement often requires a strong base. Ensure you are using a sufficiently strong base (e.g., sodium methoxide, potassium tert-butoxide) and that the stoichiometry is correct. On a larger scale, moisture in the solvent or on the glassware can consume some of the base, so using a slight excess may be necessary.

  • Temperature Control: This reaction can be exothermic. Poor temperature control in a large reactor can lead to localized overheating, which may cause degradation of the product or promote side reactions.[2] Use a reactor with a cooling jacket and ensure accurate temperature monitoring.

  • Reaction Monitoring: Actively monitor the reaction's progress using techniques like TLC or HPLC. This will help you determine the optimal reaction time and identify if the reaction has stalled.[4]

Formation of Impurities and Byproducts

A3: A common byproduct in this type of reaction is the formation of polymers from acrylonitrile.

  • Control of Acrylonitrile Addition: On a larger scale, adding all the acrylonitrile at once can lead to localized high concentrations, promoting polymerization. Consider adding the acrylonitrile dropwise or in portions to maintain a lower, more controlled concentration in the reaction mixture.

  • Temperature Management: As mentioned, poor temperature control can lead to side reactions. Maintaining a consistent and optimal temperature is crucial.[3][4]

Q4: During the methylation step, I am seeing evidence of N-methylation in addition to the desired C-methylation. How can I improve the selectivity?

A4: The selectivity of methylation can be influenced by the choice of methylating agent and reaction conditions.

  • Choice of Methylating Agent: Some methylating agents are more prone to N-methylation than others. Consider using a less reactive methylating agent or one that favors C-alkylation under your specific conditions.

  • Solvent Effects: The polarity of the solvent can influence the reaction pathway. Experiment with different solvents to find the optimal conditions for C-methylation.[4]

Purification and Isolation Challenges

Q5: I am having difficulty purifying the final product on a larger scale. Column chromatography is not practical. What are my options?

A5: Scaling up purification requires moving away from chromatography towards more industrially viable methods.[5]

  • Crystallization: This is the preferred method for large-scale purification. Experiment with different solvent systems to find conditions that provide good crystal formation and high purity. A temperature gradient crystallization can also be effective.

  • Distillation: If the product is thermally stable and has a suitable boiling point, distillation under reduced pressure can be a viable purification method.

  • Recrystallization: Even if the initial crude product is not pure enough for direct use, a recrystallization step can significantly improve its purity.

Table 1: Troubleshooting Summary

Problem Potential Cause Recommended Solution
Low Yield in CondensationInadequate mixing, suboptimal base/solvent, impure reagentsImprove agitation, optimize reaction conditions, use high-purity starting materials
Incomplete RearrangementInsufficient base strength, poor temperature controlUse a stronger base, ensure anhydrous conditions, improve cooling
Byproduct FormationAcrylonitrile polymerizationAdd acrylonitrile portion-wise, maintain strict temperature control
Poor Methylation SelectivityInappropriate methylating agent or solventScreen different methylating agents and solvents
Purification DifficultiesReliance on chromatographyDevelop a crystallization or distillation procedure

III. Frequently Asked Questions (FAQs)

Q1: What are the key safety precautions I should take when working with cyanides or generating them in situ?

A1: Working with cyanides requires strict safety protocols due to their high toxicity.[6][7]

  • Engineering Controls: Always handle solid cyanides and conduct reactions that may generate hydrogen cyanide (HCN) gas in a well-ventilated fume hood.[8][9]

  • Personal Protective Equipment (PPE): Wear appropriate PPE, including double gloves (nitrile), safety goggles, and a lab coat.[6]

  • Avoid Acids: Never allow cyanide salts to come into contact with acids, as this will liberate highly toxic HCN gas.[7][9]

  • Emergency Preparedness: Have a cyanide antidote kit available and ensure all personnel are trained in its use. An emergency eyewash and safety shower must be readily accessible.[6]

Q2: How can I best monitor the progress of these reactions during scale-up?

A2: In-process controls are essential for successful scale-up.

  • Thin-Layer Chromatography (TLC): A quick and effective way to monitor the disappearance of starting materials and the appearance of products.[10]

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the reaction progress and can also be used to identify and quantify impurities.

  • Gas Chromatography (GC): Useful if the components of the reaction mixture are volatile.

Q3: What are the critical parameters to consider when choosing a solvent for scale-up?

A3: Solvent selection for scale-up involves more than just its performance in the reaction.[2]

  • Safety: Avoid highly flammable or toxic solvents where possible.

  • Cost and Availability: The solvent should be readily available in large quantities at a reasonable price.

  • Boiling Point: A higher boiling point can provide a wider and safer operating temperature range, but the solvent must also be easily removable during work-up.[2]

  • Work-up Compatibility: The solvent should allow for efficient extraction and phase separation if required.

IV. Experimental Protocols

Protocol 1: Synthesis of 5-Methoxybenzofuran-3-carbonitrile

This protocol is a representative example and may require optimization.

  • Setup: In a reactor equipped with a mechanical stirrer, thermometer, and addition funnel, add 2-hydroxy-4-methoxybenzaldehyde (1.0 eq) and a suitable solvent (e.g., ethanol).

  • Base Addition: Add a catalytic amount of a suitable base (e.g., triethylamine, 0.1 eq).

  • Acrylonitrile Addition: Slowly add acrylonitrile (1.1 eq) via the addition funnel, maintaining the reaction temperature below 30 °C.

  • Reaction: Stir the mixture at room temperature and monitor the reaction by TLC until the starting material is consumed.

  • Rearrangement: Cool the reaction mixture and add a solution of a strong base (e.g., sodium methoxide in methanol, 1.5 eq).

  • Heating: Gently heat the mixture to reflux and monitor the rearrangement by TLC.

  • Work-up: After the reaction is complete, cool the mixture and neutralize it with an acid (e.g., acetic acid).

  • Isolation: Extract the product with a suitable organic solvent, wash the organic layer, dry it over anhydrous sodium sulfate, and concentrate it under reduced pressure. The crude product can then be purified by crystallization.

V. Process Logic and Decision Making

The following diagram outlines a decision-making process for troubleshooting low product yield.

Start Low Product Yield Check_Purity Check Purity of Starting Materials Start->Check_Purity Optimize_Conditions Optimize Reaction Conditions (Base, Solvent, Temp) Check_Purity->Optimize_Conditions If pure Result_Bad Yield Still Low Check_Purity->Result_Bad If impure Improve_Mixing Improve Reactor Agitation Optimize_Conditions->Improve_Mixing Monitor_Reaction Implement In-Process Controls (TLC/HPLC) Improve_Mixing->Monitor_Reaction Result_Good Yield Improved Monitor_Reaction->Result_Good Monitor_Reaction->Result_Bad

Caption: Troubleshooting workflow for low product yield.

VI. References

  • Benchchem. Troubleshooting common issues in the synthesis of heterocyclic compounds from 2-Aminopropanediamide. Available from:

  • Benchchem. "troubleshooting guide for the synthesis of heterocyclic compounds". Available from:

  • Benchchem. Overcoming challenges in the scale-up of 2(3H)-Benzofuranone, hexahydro- production. Available from:

  • Benchchem. Technical Support Center: Scale-Up Synthesis of Benzofuran Compounds. Available from:

  • Han, S., & Cheon, C. H. (2025). Development of Two Synthetic Routes to a Benzofuran Intermediate for Fruquintinib. The Journal of Organic Chemistry. [Link]

  • Krawiecka, M., Kuran, B., Kossakowski, J., Wolska, I., Kierzkowska, M., & Młynarczyk, G. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives with potential antimicrobial activity. Acta poloniae pharmaceutica, 69(6), 1055–1065.

  • Yale Environmental Health & Safety. Standard Operating Procedure - POTASSIUM OR SODIUM* CYANIDE. Available from:

  • United Chemical. Safe Handling of Highly Toxic Cyanides/ Sodium Cyanide. Available from:

  • Laboratory Safety Standard Operating Procedure (SOP). SOP-Cyanide-Salt. Available from:

  • Camachem. 7 Safety Measures I Should Know While Handling Sodium Cyanide. Available from:

  • National Research Council. (1995). Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards. National Academies Press.

  • PubChem. Laboratory Chemical Safety Summary: Sodium Cyanide and Potassium Cyanide. Available from:

  • Taylor & Francis Online. Cyanation – Knowledge and References. Available from:

  • ResearchGate. Challenges for reductive cyanation strategy a Reductive dehalogenation.... Available from:

  • Google Patents. US20180002305A1 - Process for preparing benzofuran-2-carboxamide derivatives. Available from:

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Validation & Comparative

A Comparative Guide to FTIR Analysis of the Nitrile Group in Benzofuran Derivatives

Author: BenchChem Technical Support Team. Date: February 2026

Abstract

For researchers and professionals in drug development, the precise characterization of functional groups within complex molecules is paramount. Benzofuran derivatives, a significant class of heterocyclic compounds, frequently incorporate the nitrile (-C≡N) group to modulate their biological activity.[1][2][3][4][5] This guide provides an in-depth comparison of Fourier-Transform Infrared (FTIR) spectroscopy for identifying the characteristic peaks of the nitrile group in these derivatives. We will explore the underlying principles, influential factors on peak position, and provide a comparative analysis with alternative spectroscopic techniques, supported by experimental protocols and data.

Introduction: The Significance of the Nitrile Group in Benzofuran Scaffolds

Benzofuran moieties are central to numerous biologically active compounds, exhibiting a wide array of pharmacological properties, including antimicrobial, anti-inflammatory, and anticancer activities.[1][2] The incorporation of a nitrile group can significantly influence the electronic properties, polarity, and binding interactions of these molecules, making it a key functional group in the design of novel therapeutics. Accurate and efficient identification of the nitrile group is a critical step in the synthesis and characterization of these promising drug candidates.[6] FTIR spectroscopy stands out as a rapid, non-destructive, and highly sensitive method for this purpose.[7][8][9]

The Characteristic FTIR Signature of the Nitrile Group

The nitrile group possesses a carbon-nitrogen triple bond (-C≡N), which gives rise to a distinct and readily identifiable absorption peak in the mid-infrared region of the electromagnetic spectrum.

2.1. Expected Absorption Range:

The stretching vibration of the C≡N triple bond is responsible for a sharp and intense absorption peak typically found in the range of 2200-2260 cm⁻¹ .[10] This region of the IR spectrum is often referred to as the "triple bond region" and is relatively uncluttered by other common functional group absorptions, making the nitrile peak a strong diagnostic marker.[11]

2.2. Factors Influencing the Nitrile Stretching Frequency in Benzofuran Derivatives:

While the 2200-2260 cm⁻¹ range is a reliable indicator, the precise position and intensity of the nitrile peak can be influenced by several structural and environmental factors. Understanding these influences is crucial for accurate spectral interpretation.

  • Conjugation: When the nitrile group is directly attached to the aromatic benzofuran ring system, electronic delocalization (conjugation) occurs. This interaction weakens the C≡N bond, resulting in a lower vibrational frequency (a "red shift").[10][12] Therefore, for aromatic nitriles like those in benzofuran derivatives, the peak is typically observed in the lower end of the general range, often between 2220-2240 cm⁻¹ .[10]

  • Electronic Effects of Substituents: The presence of other substituents on the benzofuran ring can further modulate the nitrile peak position.

    • Electron-donating groups (EDGs) , such as methoxy (-OCH₃) or amino (-NH₂) groups, increase the electron density in the aromatic ring. This enhanced conjugation with the nitrile group further weakens the C≡N bond, shifting the absorption to even lower wavenumbers.[13]

    • Electron-withdrawing groups (EWGs) , such as nitro (-NO₂) or halogen groups, have the opposite effect. They decrease the electron density in the ring, which can lead to a slight shift to higher wavenumbers (a "blue shift").[13]

  • Solvent Effects: The polarity of the solvent used for analysis can influence the nitrile stretching frequency. Polar solvents can interact with the nitrile group, causing shifts in the peak position.[14][15] This phenomenon, known as the vibrational Stark effect, underscores the importance of consistency in solvent choice for comparative studies.[14][15]

  • Hydrogen Bonding: In protic solvents or in the solid state, hydrogen bonding can occur with the nitrogen atom of the nitrile group. This interaction can lead to pronounced blue shifts in the absorption frequency.[14][15]

Comparative Analysis of Nitrile Peaks in Benzofuran Derivatives

The following table summarizes experimentally observed nitrile stretching frequencies in various substituted benzofuran and related aromatic nitrile compounds, illustrating the principles discussed above.

Compound/Derivative ClassSubstituent(s)Observed Nitrile Peak (νC≡N) cm⁻¹Key Influencing Factor(s)
Aromatic Nitriles (General) None (attached to an aromatic ring)2240 - 2220Conjugation
Saturated Nitriles (for comparison) None (attached to a saturated carbon)2260 - 2240Lack of Conjugation
5-Phenyl-2-furonitriles Electron-releasing groups on the phenyl ringShift to lower wavenumbersIncreased Conjugation
5-Phenyl-2-furonitriles Electron-withdrawing groups on the phenyl ringShift to higher wavenumbersDecreased Conjugation
Aminobenzonitriles Amino group (strong EDG)Significant shift to lower wavenumbersStrong Resonance Effect

This table is a generalized representation based on established principles of IR spectroscopy.[10][12][13] Specific values can vary based on the complete molecular structure and experimental conditions.

Experimental Protocol: Acquiring an FTIR Spectrum

This section provides a standardized, step-by-step methodology for obtaining a high-quality FTIR spectrum of a nitrile-containing benzofuran derivative.

4.1. Instrumentation and Materials:

  • Fourier-Transform Infrared (FTIR) Spectrometer (e.g., equipped with an Attenuated Total Reflectance (ATR) accessory)

  • Sample of the benzofuran nitrile derivative (solid or in solution)

  • Appropriate solvent (if applicable, e.g., chloroform, dichloromethane)

  • Spatula and cleaning supplies (e.g., isopropanol, lint-free wipes)

4.2. Step-by-Step Procedure:

  • Instrument Preparation: Ensure the FTIR spectrometer is powered on and has completed its startup diagnostics.

  • Background Spectrum Acquisition:

    • Clean the ATR crystal thoroughly with a suitable solvent (e.g., isopropanol) and a lint-free wipe.

    • Acquire a background spectrum. This will subtract the absorbance of the atmosphere (CO₂ and water vapor) and the ATR crystal from the sample spectrum.

  • Sample Preparation and Application:

    • For solid samples: Place a small amount of the powdered sample directly onto the ATR crystal, ensuring complete coverage of the crystal surface. Apply consistent pressure using the instrument's pressure clamp.

    • For solutions: Deposit a drop of the sample solution onto the ATR crystal and allow the solvent to evaporate completely, leaving a thin film of the compound.

  • Sample Spectrum Acquisition:

    • Acquire the FTIR spectrum of the sample. Typically, an accumulation of 16 to 32 scans is sufficient to obtain a good signal-to-noise ratio.

    • The standard spectral range is 4000-400 cm⁻¹.

  • Data Processing and Analysis:

    • The resulting spectrum will be displayed as absorbance or transmittance versus wavenumber (cm⁻¹).

    • Identify the sharp, intense peak in the 2200-2260 cm⁻¹ region, which corresponds to the nitrile group's stretching vibration.

    • Label the peak with its precise wavenumber.

  • Cleaning: Thoroughly clean the ATR crystal with the appropriate solvent to remove all traces of the sample.

Workflow for FTIR Analysis of Benzofuran Nitriles

FTIR_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_cleanup Post-Analysis start Start instrument_prep Instrument Preparation start->instrument_prep background_scan Acquire Background Spectrum instrument_prep->background_scan sample_prep Sample Preparation (Solid or Solution) background_scan->sample_prep Ready for Sample acquire_spectrum Acquire Sample Spectrum sample_prep->acquire_spectrum data_processing Data Processing & Peak ID acquire_spectrum->data_processing end_analysis Analysis Complete data_processing->end_analysis cleanup Clean ATR Crystal end_analysis->cleanup Final Step finish End cleanup->finish

Caption: Experimental workflow for FTIR analysis.

Comparison with Alternative Analytical Techniques

While FTIR is a primary tool for nitrile group identification, other spectroscopic methods offer complementary information.

TechniquePrincipleAdvantages for Nitrile AnalysisDisadvantages
FTIR Spectroscopy Absorption of infrared radiation causing molecular vibrations.- Fast and non-destructive.- Highly characteristic and intense peak for -C≡N.[10]- Widely available and cost-effective.[8]- Can be sensitive to solvent effects and hydrogen bonding.[14][15]- Less informative about the overall molecular structure compared to NMR.
Raman Spectroscopy Inelastic scattering of monochromatic light.- C≡N bond is often strongly Raman active.[16]- Less interference from water, making it suitable for aqueous solutions.[16]- Provides complementary vibrational information to FTIR.[17]- Can be affected by fluorescence.- May require higher sample concentrations.
Nuclear Magnetic Resonance (NMR) Spectroscopy Absorption of radiofrequency waves by atomic nuclei in a magnetic field.- Provides detailed information about the molecular structure and chemical environment.[18]- The ¹³C NMR signal for the nitrile carbon is characteristic (115-120 ppm).[11]- Less sensitive than FTIR.- More time-consuming and requires more expensive instrumentation.- ¹⁵N NMR is possible but often requires isotopic labeling due to low natural abundance.
Decision-Making for Nitrile Group Characterization

Analytical_Choice start Need to Characterize Nitrile Group confirm_presence Quick Confirmation of Presence? start->confirm_presence detailed_structure Detailed Structural Elucidation Needed? confirm_presence->detailed_structure No, need more info ftir Use FTIR confirm_presence->ftir Yes aqueous_sample Aqueous Sample or Fluorescence Issues? detailed_structure->aqueous_sample No nmr Use NMR (¹³C and ¹H) detailed_structure->nmr Yes aqueous_sample->ftir No raman Use Raman aqueous_sample->raman Yes

Caption: Selecting the appropriate analytical technique.

Conclusion

FTIR spectroscopy is an indispensable tool for the rapid and reliable identification of the nitrile functional group in benzofuran derivatives. The characteristic sharp and intense absorption peak in the 2220-2240 cm⁻¹ range, influenced by conjugation and electronic effects of substituents, provides a clear diagnostic marker. While techniques like Raman and NMR spectroscopy offer valuable complementary data for comprehensive structural elucidation, FTIR remains the frontline method for routine confirmation of the nitrile group's presence, offering an optimal balance of speed, sensitivity, and accessibility for researchers in drug discovery and development.

References

  • Scribd. (n.d.). Nitrile IR Spectroscopy Overview | PDF. Retrieved from [Link]

  • Smith, B. C. (2023, August 16). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. Retrieved from [Link]

  • Bagchi, S., et al. (2012). Solvent-Induced Infrared Frequency Shifts in Aromatic Nitriles Are Quantitatively Described by the Vibrational Stark Effect. The Journal of Physical Chemistry B, 116(15), 4689-4697. Retrieved from [Link]

  • Bagchi, S., et al. (2012). Solvent-induced infrared frequency shifts in aromatic nitriles are quantitatively described by the vibrational Stark effect. PMC. Retrieved from [Link]

  • (2023). 645 Design, Synthesis And Characterization Of Benzofuran Derivatives For Anti-Bacterial Activity - A Research Article. Journal of Pharmaceutical Negative Results. Retrieved from [Link]

  • Zhang, Y., et al. (2024). Detection and Identification of Nitrile Compounds via Recognition-Enabled Chromatographic 19F NMR. PubMed. Retrieved from [Link]

  • Li, Y., et al. (2017). Synthesis and Evaluation of Novel Benzofuran Derivatives as Selective SIRT2 Inhibitors. Molecules, 22(8), 1346. Retrieved from [Link]

  • (2019). Synthesis and Evaluation of Benzofuran Derivatives for Antibacterial Activity. International Journal of Pharmacy and Biological Sciences. Retrieved from [Link]

  • (2018). Raman spectroscopic analysis of nitrile containing compounds. Morressier. Retrieved from [Link]

  • LibreTexts Chemistry. (2025). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. Retrieved from [Link]

  • Suryawanshi, V. S., & Gaikwad, S. S. (2024). Synthesis and Characterization of Benzofuran Derivatives having Pyrimidine Moiety as Antimicrobial Agents. ResearchGate. Retrieved from [Link]

  • (2017). Synthesis of Some Benzofuran Derivatives Containing Pyrimidine Moiety as Potent Antimicrobial Agents. PMC. Retrieved from [Link]

  • Knoppová, V., et al. (n.d.). Furan derivatives. CVI. Infrared, ultraviolet, and Raman spectra of substituted 5-phenyl-2-furonitiiles 392. Chem. zvesti. Retrieved from [Link]

  • Pandey, V. K., et al. (2003). Vibrational spectra of 2 (3H) benzofuranone studied by Raman, IR spectroscopy and AM1 semiempirical molecular orbital calculations. PubMed. Retrieved from [Link]

  • (2021). 8 Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Retrieved from [Link]

  • Al-Adely, M. K. (n.d.). The Chemistry of Alkenyl Nitriles and its Utility in Heterocyclic Synthesis. Bentham Science. Retrieved from [Link]

  • University of Colorado Boulder. (n.d.). Table of Characteristic IR Absorptions. Retrieved from [Link]

  • ResearchGate. (n.d.). a FT-IR and b FT-Raman spectra of 1-Benzofuran in gas. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthetic route for the preparation of cyanobenzofuran derivatives 2–12. Retrieved from [Link]

  • Lu, Y.-Z., et al. (2012). Synthesis and Crystal Structure of Benzofuran Derivative. Asian Journal of Chemistry. Retrieved from [Link]

  • ResearchGate. (n.d.). FTIR of 4-(2-aminopropyl)benzofuran 1. (a) slow crystallization, (b).... Retrieved from [Link]

  • Al-Okbi, S. Y. (n.d.). Recent applications of quantitative analytical FTIR spectroscopy in pharmaceutical, biomedical, and clinical fields. De Gruyter. Retrieved from [Link]

  • (2022). The Analytical Possibilities of FT-IR Spectroscopy Powered by Vibrating Molecules. PMC. Retrieved from [Link]

  • Sacksteder, C. A., et al. (2017). Classification of Toxic Cyanobacterial Blooms by Fourier-Transform Infrared Technology (FTIR). Scientific Research Publishing. Retrieved from [Link]

  • (2018). Fourier transform infrared (Ft-Ir) spectroscopic analysis of Nicotiana plumbaginifolia (Solanaceae). Journal of Medicinal Plants Studies. Retrieved from [Link]

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A Comparative Analysis of Melting Points in Substituted Benzofuran-2-carbonitriles: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: February 2026

In the landscape of medicinal chemistry and materials science, benzofuran derivatives hold a significant position due to their diverse biological activities and unique photophysical properties. Among these, substituted benzofuran-2-carbonitriles are a class of compounds that have garnered considerable interest. The melting point of these compounds is a critical physicochemical parameter that influences their solubility, crystal packing, and ultimately, their suitability for various applications. This guide provides an in-depth comparison of the melting points of several substituted benzofuran-2-carbonitriles, supported by experimental data and a discussion of the underlying structural factors.

The melting point of a crystalline solid is the temperature at which it transitions into a liquid state. This process requires overcoming the intermolecular forces that hold the molecules together in a crystal lattice.[1][2] The strength of these forces, which include van der Waals interactions, dipole-dipole interactions, and hydrogen bonding, is directly related to the energy required to disrupt the lattice, and thus, to the melting point.[2][3] The structure of the molecule, including its size, shape, and the presence of functional groups, plays a pivotal role in determining the magnitude of these intermolecular forces.[3][4]

Comparative Melting Point Data

To illustrate the impact of substitution on the melting point of benzofuran-2-carbonitriles, a selection of compounds with various substituents at different positions on the benzofuran ring is presented below. The data has been compiled from various scientific sources and commercial suppliers.

CompoundSubstituent(s)Melting Point (°C)
Benzofuran--18[5]
5-Bromobenzofuran-2-carbonitrile5-Bromo208-209[6]
5-Chlorobenzofuran-2-carbonitrile5-Chloro96-99
5-Nitrobenzofuran-2-carbonitrile5-Nitro195-197[7]
6-Methoxybenzofuran-2-carbonitrile6-MethoxyNot Available
7-Methoxybenzofuran-2-carbonitrile7-MethoxyNot Available
7-Chlorobenzofuran-5-carbonitrile7-Chloro, 5-CyanoNot Available

Note: The melting point of the unsubstituted benzofuran is provided as a reference for the core structure, although it is a liquid at room temperature.

Analysis of Substituent Effects on Melting Point

The data in the table reveals significant variations in the melting points of benzofuran-2-carbonitriles depending on the nature and position of the substituent. These differences can be rationalized by considering the following factors:

  • Halogen Bonding and Polarity: The presence of halogen substituents, such as bromine and chlorine, introduces polarity and the potential for halogen bonding, a type of non-covalent interaction. The higher melting point of 5-bromobenzofuran-2-carbonitrile (208-209 °C) compared to 5-chlorobenzofuran-2-carbonitrile (96-99 °C) can be attributed to the greater polarizability of bromine, leading to stronger intermolecular interactions.

  • Strong Dipole-Dipole Interactions: The nitro group is a strongly electron-withdrawing and highly polar functional group. The high melting point of 5-nitrobenzofuran-2-carbonitrile (195-197 °C) is a direct consequence of the strong dipole-dipole interactions between the nitro groups of adjacent molecules in the crystal lattice.[8]

  • Symmetry and Crystal Packing: The efficiency with which molecules pack into a crystal lattice significantly influences the melting point.[9] More symmetrical molecules tend to pack more efficiently, resulting in stronger intermolecular forces and higher melting points.[9] The planarity of the benzofuran ring system itself contributes to efficient packing.[10]

  • Hydrogen Bonding: While not present in the examples in the table, the introduction of substituents capable of hydrogen bonding, such as hydroxyl (-OH) or amino (-NH2) groups, would be expected to dramatically increase the melting point due to the strength of these interactions.[3][8][11]

The position of the substituent on the benzofuran ring also plays a crucial role. Substituents at different positions can alter the overall molecular dipole moment and steric hindrance, thereby affecting crystal packing and intermolecular forces.

Experimental Protocol: Melting Point Determination

Accurate and reproducible melting point determination is fundamental for compound characterization and purity assessment. The capillary method using a modern melting point apparatus is a standard and reliable technique.[12][13]

Methodology
  • Sample Preparation:

    • Ensure the sample is completely dry and finely powdered to allow for uniform packing.[12][13]

    • Obtain a glass capillary tube, sealed at one end.

    • Introduce a small amount of the powdered sample into the open end of the capillary tube.

    • Tap the sealed end of the tube gently on a hard surface to pack the sample tightly into the bottom. The packed sample height should be 2-3 mm.[12]

  • Apparatus Setup:

    • Turn on the melting point apparatus and set the heating rate.[12]

    • For an unknown compound, a rapid initial determination can be performed to find an approximate melting point.[14]

    • For an accurate measurement, set the heating rate to a slow and steady increase, typically 1-2 °C per minute, as the temperature approaches the expected melting point.[14]

  • Measurement:

    • Insert the capillary tube containing the sample into the apparatus.

    • Observe the sample through the viewing lens.

    • Record the temperature at which the first drop of liquid appears (the beginning of the melting range).[14]

    • Continue heating and record the temperature at which the entire sample has melted (the end of the melting range).

    • A sharp melting point range (typically 0.5-1.0 °C) is indicative of a pure compound, while a broad range suggests the presence of impurities.

Experimental Workflow Diagram

MeltingPointDetermination cluster_prep Sample Preparation cluster_measurement Measurement A Dry and Powder Sample B Load into Capillary Tube A->B C Pack Sample (2-3 mm) B->C D Insert Capillary into Apparatus C->D E Set Heating Rate (1-2 °C/min) D->E F Observe Sample E->F G Record Start of Melting F->G H Record End of Melting G->H I Analyze Melting Range H->I SubstituentEffects substituent Substituent Properties (Polarity, Size, H-bonding) intermolecular Intermolecular Forces (van der Waals, Dipole-Dipole, H-bonding) substituent->intermolecular Influences Strength packing Crystal Lattice Packing Efficiency substituent->packing Affects melting_point Melting Point intermolecular->melting_point Determines Energy to Overcome packing->melting_point Impacts Lattice Energy

Caption: Influence of Substituents on Melting Point.

This guide provides a foundational understanding of the factors governing the melting points of substituted benzofuran-2-carbonitriles. For researchers and drug development professionals, a thorough grasp of these principles is essential for the rational design and synthesis of new compounds with desired physicochemical properties.

References

  • 4.3: Melting Point Determination Procedure - Chemistry LibreTexts. (2025, August 20). Retrieved from [Link]

  • Melting point determination. (n.d.). Retrieved from [Link]

  • Measuring the Melting Point - Westlab Canada. (2023, May 8). Retrieved from [Link]

  • 3.3 Melting points and Boiling Points – Introductory Organic Chemistry - Open Oregon Educational Resources. (n.d.). Retrieved from [Link]

  • Melting Points. (n.d.). Retrieved from [Link]

  • experiment (1) determination of melting points. (2021, September 19). Retrieved from [Link]

  • Melting, Boiling, Points - Heterocyclic compound - Britannica. (n.d.). Retrieved from [Link]

  • Factors Affecting Melting Point: Definition, Examples, Diagrams - Unacademy. (n.d.). Retrieved from [Link]

  • What Factors Affect Melting Point? - Sciencing. (2022, March 24). Retrieved from [Link]

  • Understanding Melting Points in Organic Chemistry - HSCprep. (2025, March 4). Retrieved from [Link]

  • Boiling Point and Melting Point in Organic Chemistry. (2024, June 5). Retrieved from [Link]

  • Synthesis and oxidant properties of novel (5-bromobenzofuran-2-yl) (3-methyl-3-mesitylcyclobutyl)ketonethiosemicarbazone - ResearchGate. (2025, August 6). Retrieved from [Link]

  • Substituted benzofuran – Knowledge and References - Taylor & Francis. (n.d.). Retrieved from [Link]

  • Synthesis and Crystal Structure of Benzofuran Derivative - Asian Publication Corporation. (n.d.). Retrieved from [Link]

  • TABLE 3-2, Physical and Chemical Properties of 2,3-Benzofuran - NCBI. (n.d.). Retrieved from [Link]

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Mass spectrometry fragmentation patterns of 5-Methoxy-3-methylbenzofuran-2-carbonitrile

Author: BenchChem Technical Support Team. Date: February 2026

This guide details the mass spectrometry fragmentation patterns of 5-Methoxy-3-methylbenzofuran-2-carbonitrile , a critical intermediate in the synthesis of benzofuran-based therapeutics (e.g., anti-arrhythmic agents like amiodarone analogs) and psychoactive research chemicals.

Due to the specific nature of this intermediate, this guide compares its predicted fragmentation behavior against experimentally validated analogs (such as the corresponding carboxylic acid and amine derivatives) to provide a robust reference for identification.

Executive Summary: The Molecular Fingerprint

  • Compound: this compound

  • Formula:

    
    
    
  • Molecular Weight: 187.19 g/mol

  • Key Identification Feature: The spectrum is dominated by the stability of the benzofuran core. Unlike aliphatic nitriles, the aromatic nitrile group is robust, making the methoxy group loss (

    
    ) and furan ring contraction  (CO loss) the primary diagnostic events.
    
Comparative Fragmentation Matrix
FeatureTarget: Nitrile Analog Alt 1: Carboxylic Acid Alt 2: Amine Derivative
Parent Ion (

)
m/z 187 (High Intensity)m/z 206 (Moderate)m/z 219 (Low/Moderate)
Base Peak Likely m/z 172 (

)
m/z 206 or 162 (

)
m/z 58 (Alpha-cleavage)
Primary Loss

(15 Da)

(17 Da) /

Amine side chain
Secondary Loss CO (28 Da)

m/z 144
CO (28 Da)Benzyl cation formation
Diagnostic Utility High stability; clear aromatic signature.[1][2][3][]Decarboxylation is rapid and diagnostic.Nitrogen rule applies; odd mass parent.

Detailed Fragmentation Mechanism

The fragmentation of this compound under Electron Ionization (EI, 70 eV) follows a distinct pathway driven by resonance stabilization.

Phase 1: Radical Cation Formation & Methyl Radical Loss
  • Precursor: The molecular ion (

    
    , m/z 187) is formed with the charge delocalized across the aromatic benzofuran system.
    
  • Mechanism: The methoxy group at position 5 is the most labile site. Homolytic cleavage of the

    
     bond releases a methyl radical (
    
    
    
    , 15 Da).
  • Product: This yields the [M-15]+ ion at m/z 172 .

  • Causality: This ion is exceptionally stable due to the formation of a para-quinoid resonance structure , involving the oxygen atom and the benzofuran ring. This is often the base peak (100% relative abundance) in 5-methoxybenzofurans.

Phase 2: Ring Contraction & Carbon Monoxide Loss
  • Precursor: The quinoid ion (m/z 172).

  • Mechanism: The furan ring typically undergoes contraction. The oxygen atom is expelled as Carbon Monoxide (CO, 28 Da).

  • Product: This yields the [M-15-28]+ ion at m/z 144 .

  • Significance: This step confirms the presence of the benzofuran core. A subsequent loss of HCN (27 Da) from the nitrile group may occur, leading to m/z 117, but this requires higher internal energy.

Phase 3: The Nitrile Stability

Unlike aliphatic nitriles which often show a loss of


 (26 Da), the nitrile group attached to the C2 aromatic position is conjugated and stable. Direct loss of the nitrile group from the molecular ion is rare  and usually insignificant compared to the methoxy-driven pathways.

Visualization: Fragmentation Pathway[5]

The following diagram illustrates the primary high-energy dissociation pathways for the target molecule.

FragmentationPathway cluster_legend Pathway Legend M Molecular Ion (M+) m/z 187 [C11H9NO2]+ M_CH3 Quinoid Cation m/z 172 [C10H6NO2]+ M->M_CH3 - •CH3 (15 Da) (Methoxy Cleavage) M_CO Ring Contraction Product m/z 144 [C9H6NO]+ M_CH3->M_CO - CO (28 Da) (Furan Ring Contraction) M_HCN Naphthalene-like Cation m/z 117 [C8H5]+ M_CO->M_HCN - HCN (27 Da) (Nitrile Loss) key Solid Line: Major Pathway Dashed Line: Minor/High-Energy Pathway

Caption: Primary EI-MS fragmentation tree for this compound, highlighting the dominant methyl and CO losses.

Experimental Protocols

To replicate these results or validate the purity of synthesized batches, use the following standardized protocols.

Protocol A: GC-MS Analysis (Standard)
  • Instrument: Agilent 5977B MSD or equivalent single quadrupole.

  • Inlet Temperature: 250°C (Splitless mode recommended for trace analysis; Split 20:1 for purity checks).

  • Column: HP-5MS or DB-5 (30m x 0.25mm, 0.25µm film).

  • Carrier Gas: Helium at 1.0 mL/min (constant flow).

  • Oven Program:

    • Hold at 80°C for 1 min.

    • Ramp 20°C/min to 280°C.

    • Hold at 280°C for 5 min.

  • Ion Source: Electron Ionization (EI) at 70 eV.[5]

  • Source Temp: 230°C; Quad Temp: 150°C.

  • Scan Range: m/z 40–400.

Protocol B: Self-Validating Quality Check
  • Blank Run: Inject pure solvent (MeOH or DCM) to ensure no carryover of previous benzofurans.

  • Isotope Check: Upon acquiring the spectrum for m/z 187, check the M+1 peak (m/z 188). It should be approximately 12.5% of the M+ intensity (based on 11 carbons x 1.1%). Significant deviation (>15%) indicates co-eluting impurities.

  • Fragment Ratio: The ratio of m/z 172 to m/z 187 should remain consistent across the peak width. If the ratio changes from the leading edge to the tail, the sample is impure.

References

  • Drug Enforcement Administration (DEA). (2013). The Characterization of 2-(5-Methoxy-1-benzofuran-3-yl)-N,N-dimethylethanamine (5-MeO-BFE) and Differentiation from its N-Ethyl Analog. Microgram Journal. Link

  • Krawiecka, M., et al. (2012). Synthesis and characterization of selected methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives. Acta Poloniae Pharmaceutica.[6] Link

  • Asian Journal of Chemistry. (2023). Synthesis of 2H-chromene-3-carbonitrile and benzofuran derivatives. Link

  • Santa Cruz Biotechnology. 5-Methoxy-3-methyl-benzofuran-2-carboxylic acid ethyl ester Product Data. Link

Sources

A Comparative Analysis of 5-Methoxy and 5-Hydroxy Benzofuran Nitriles: Unveiling the Impact of a Single Functional Group on Biological Efficacy

Author: BenchChem Technical Support Team. Date: February 2026

For the attention of Researchers, Scientists, and Drug Development Professionals: This guide provides an in-depth, objective comparison of the biological performance of 5-methoxy- and 5-hydroxy-substituted benzofuran nitriles, leveraging available experimental data to elucidate structure-activity relationships.

The benzofuran nucleus is a privileged scaffold in medicinal chemistry, with its derivatives exhibiting a wide spectrum of pharmacological activities, including anticancer, anti-inflammatory, and antimicrobial properties.[1][2][3] The biological profile of these compounds can be significantly modulated by the nature and position of substituents on the benzofuran ring. Among the various substitution patterns, those at the C-5 position have been shown to be critical determinants of biological activity.[4][5] This guide focuses on a comparative analysis of two closely related classes of benzofuran derivatives: 5-methoxybenzofuran nitriles and 5-hydroxybenzofuran nitriles. By examining the available scientific literature, we aim to provide a comprehensive overview of how the substitution of a methoxy group versus a hydroxyl group at the 5-position influences their biological efficacy.

The Decisive Role of the 5-Position Substituent: Methoxy vs. Hydroxyl

The seemingly minor difference between a methoxy (-OCH3) and a hydroxyl (-OH) group at the 5-position of the benzofuran nitrile scaffold can lead to profound differences in their biological activities. These differences can be attributed to variations in their electronic and steric properties, as well as their ability to participate in hydrogen bonding. A hydroxyl group can act as both a hydrogen bond donor and acceptor, while a methoxy group primarily functions as a hydrogen bond acceptor. This distinction can significantly alter the binding affinity of these molecules to their biological targets.

Comparative Biological Efficacy: A Multifaceted Overview

Anticancer Activity

The benzofuran scaffold is a cornerstone in the development of novel anticancer agents.[4][6][7] The substitution at the 5-position plays a crucial role in the cytotoxic potential of these compounds.

5-Methoxybenzofuran Nitriles and Derivatives:

Studies have indicated that the presence of a methoxy group at the C-5 position can significantly enhance anticancer activity. For instance, a review on benzo[b]furan derivatives highlighted that the absence of a methoxy substituent led to lower activity in certain anticancer assays, underscoring the importance of this functional group.[5] One study reported a 5-methoxybenzofuran derivative exhibiting potent cytotoxic activity against a head and neck cancer cell line (SQ20B) with an IC50 value of 0.46 μM.[4] Another study on benzofuran-oxadiazole hybrids found that a derivative with a methoxy group at the meta position of a phenyl ring attached to the oxadiazole, which was in turn linked to a benzofuran scaffold, displayed the highest anticancer activity against the A549 lung cancer cell line with an IC50 of 6.3 µM.[8]

5-Hydroxybenzofuran Nitriles and Derivatives:

Derivatives bearing a 5-hydroxy group have also demonstrated significant potential as anticancer agents. Research has shown that 3-acyl-5-hydroxybenzofuran derivatives exhibit antiproliferative activity against human breast cancer MCF-7 cells.[1] Furthermore, 5-hydroxybenzofuran derivatives have been identified as efficient anti-estrogen breast cancer agents, suggesting strong interactions with their target receptors.[9] In a study of halogenated benzofuran derivatives, a 5-hydroxy-substituted compound showed promising activity against the A549 lung cancer cell line.[10]

Inferred Comparison:

While direct comparative data is lacking, the available evidence suggests that both 5-methoxy and 5-hydroxy substitutions can contribute to potent anticancer activity. The choice between a methoxy and a hydroxyl group may depend on the specific cancer type and the molecular target. The hydrogen bonding capabilities of the hydroxyl group might be advantageous for interacting with certain receptor sites, while the electronic properties of the methoxy group could be more favorable in other contexts.

Anti-inflammatory Activity

Inflammation is a key pathological feature of many diseases, and benzofuran derivatives have emerged as promising anti-inflammatory agents.[2][11][12]

5-Methoxybenzofuran Derivatives:

A study on ailanthoidol derivatives, which possess a 7-methoxybenzofuran core, demonstrated significant anti-inflammatory effects. One derivative, 2-(4-hydroxyphenyl)-5-(3-hydroxypropenyl)-7-methoxybenzofuran, was found to suppress the production of nitric oxide (NO) and prostaglandin E2 (PGE2) in lipopolysaccharide (LPS)-stimulated RAW 264.7 cells.[13]

5-Hydroxybenzofuran Derivatives:

Benzofuran-5-ol derivatives have been synthesized and evaluated as potent anti-inflammatory agents.[12] These compounds are known to modulate key inflammatory pathways, such as NF-κB and MAPK signaling.[11]

Inferred Comparison:

Both methoxy and hydroxy substitutions on the benzofuran ring appear to contribute to anti-inflammatory activity. The mechanism of action often involves the modulation of critical signaling pathways involved in the inflammatory response. The choice of substituent may influence the potency and selectivity towards specific inflammatory mediators.

Antimicrobial Activity

The rise of antibiotic resistance has spurred the search for novel antimicrobial agents, and benzofuran derivatives have shown considerable promise in this area.[1][14][15]

5-Methoxybenzofuran Derivatives:

A study on methyl 5-methoxy-2-methyl-1-benzofuran-3-carboxylate derivatives reported their evaluation for antimicrobial activity against a selection of Gram-positive cocci, Gram-negative rods, and yeasts.[16]

5-Hydroxybenzofuran Derivatives:

Benzofuran-5-ol derivatives have been identified as potent antifungal agents.[1] One study highlighted that these compounds completely inhibited the growth of all tested fungal species at MIC levels of 1.6-12.5 μg/mL.[1]

Inferred Comparison:

The available data suggests that 5-hydroxybenzofuran derivatives may be particularly promising as antifungal agents. The hydroxyl group may play a key role in the interaction with fungal-specific targets. 5-methoxy derivatives also exhibit antimicrobial properties, and further comparative studies are needed to delineate their full potential.

Summary of Comparative Biological Efficacy

Biological Activity5-Methoxybenzofuran Nitriles & Derivatives5-Hydroxybenzofuran Nitriles & DerivativesKey Insights
Anticancer Potent activity against various cancer cell lines, with the methoxy group often enhancing efficacy.[4][5][8]Significant antiproliferative effects, particularly against breast cancer, with the hydroxyl group facilitating key interactions.[1][9][10]Both substitutions are valuable, with the optimal choice likely being target-dependent.
Anti-inflammatory Derivatives show suppression of inflammatory mediators like NO and PGE2.[13]Known to modulate key inflammatory signaling pathways like NF-κB and MAPK.[11][12]Both classes of compounds are promising anti-inflammatory leads.
Antimicrobial Exhibit activity against a range of bacteria and yeasts.[16]Particularly potent as antifungal agents.[1]5-Hydroxy derivatives appear to have a distinct advantage in antifungal applications.

Experimental Protocols

To facilitate further research and validation, detailed methodologies for key bioassays are provided below.

MTT Assay for Cytotoxicity

This colorimetric assay is a standard method for assessing the in vitro cytotoxic effects of a compound on cancer cell lines.

Principle: The assay measures the metabolic activity of cells. The yellow tetrazolium salt, 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT), is reduced by metabolically active cells to form a purple formazan product. The amount of formazan produced is proportional to the number of viable cells.

Protocol:

  • Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of the test compounds (5-methoxy- or 5-hydroxy-benzofuran nitriles) in a suitable solvent (e.g., DMSO) and then in a complete cell culture medium. Add the diluted compounds to the wells and incubate for 48-72 hours.

  • MTT Addition: After the incubation period, add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 150 µL of a solubilization solution (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).

Nitric Oxide (NO) Production Assay (Griess Assay)

This assay is used to quantify the production of nitric oxide, a key inflammatory mediator, by cells.

Principle: The Griess assay is a colorimetric method that detects the presence of nitrite (NO2-), a stable and nonvolatile breakdown product of NO. The Griess reagent converts nitrite into a purple azo compound, and the intensity of the color is proportional to the nitrite concentration.

Protocol:

  • Cell Culture and Treatment: Culture macrophages (e.g., RAW 264.7 cells) in a 96-well plate. Pre-treat the cells with various concentrations of the test compounds for 1 hour.

  • Inflammatory Stimulation: Stimulate the cells with lipopolysaccharide (LPS) (1 µg/mL) for 24 hours to induce NO production.

  • Sample Collection: Collect the cell culture supernatant.

  • Griess Reaction: Mix equal volumes of the supernatant and the Griess reagent (a mixture of sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid).

  • Absorbance Measurement: Incubate the mixture at room temperature for 10-15 minutes and measure the absorbance at 540 nm.

  • Data Analysis: Determine the nitrite concentration from a standard curve prepared with sodium nitrite. Calculate the percentage of inhibition of NO production by the test compounds.

Antifungal Susceptibility Testing (Broth Microdilution Method)

This method is used to determine the minimum inhibitory concentration (MIC) of an antifungal agent.

Principle: The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.

Protocol:

  • Preparation of Inoculum: Prepare a standardized suspension of the fungal strain to be tested.

  • Compound Dilution: Prepare serial twofold dilutions of the test compounds in a 96-well microtiter plate containing a suitable broth medium.

  • Inoculation: Add the fungal inoculum to each well.

  • Incubation: Incubate the plate at an appropriate temperature for 24-48 hours.

  • MIC Determination: The MIC is determined as the lowest concentration of the compound at which there is no visible growth of the fungus.

Signaling Pathways and Experimental Workflows

To visually represent the concepts discussed, the following diagrams have been generated using Graphviz.

Inflammatory Signaling Pathway

G LPS LPS TLR4 TLR4 LPS->TLR4 MyD88 MyD88 TLR4->MyD88 IKK IKK MyD88->IKK MAPK MAPK MyD88->MAPK NFkB NF-κB IKK->NFkB iNOS iNOS NFkB->iNOS COX2 COX-2 NFkB->COX2 MAPK->iNOS MAPK->COX2 NO NO iNOS->NO PGE2 PGE2 COX2->PGE2 Inflammation Inflammation NO->Inflammation PGE2->Inflammation Benzofuran Benzofuran Derivatives Benzofuran->NFkB Inhibition Benzofuran->MAPK Inhibition

Caption: Simplified diagram of the LPS-induced inflammatory signaling pathway and the inhibitory action of benzofuran derivatives.

Experimental Workflow for Cytotoxicity Screening

G cluster_0 Cell Culture cluster_1 Compound Treatment cluster_2 MTT Assay cluster_3 Data Analysis a Seed Cancer Cells in 96-well plate b Incubate (24h) a->b d Treat Cells (48-72h) b->d c Prepare Serial Dilutions of Benzofuran Nitriles c->d e Add MTT Solution d->e f Incubate (4h) e->f g Add Solubilization Solution f->g h Measure Absorbance (570 nm) g->h i Calculate % Cell Viability h->i j Determine IC50 i->j

Sources

Navigating the UV-Vis Spectrum of Substituted Benzofurans: A Comparative Guide

Author: BenchChem Technical Support Team. Date: February 2026

A Deep Dive into the Spectroscopic Properties of 5-Methoxy-3-methylbenzofuran-2-carbonitrile and its Analogs

For researchers and professionals in drug development and materials science, a comprehensive understanding of a molecule's spectroscopic signature is paramount. This guide offers a detailed comparative analysis of the ultraviolet-visible (UV-Vis) absorption characteristics of this compound. In the absence of direct experimental data for this specific molecule in publicly available literature, this guide provides a robust predictive analysis based on the well-established principles of electronic transitions in aromatic systems and a comparative study of structurally related benzofuran derivatives.

The Benzofuran Chromophore and the Influence of Substituents

The fundamental UV-Vis absorption profile of these molecules is dictated by the benzofuran core, a conjugated system formed by the fusion of a benzene and a furan ring. This extended π-electron system is responsible for the characteristic absorption bands in the UV region, arising from π → π* electronic transitions.[1] The position and intensity of these absorption maxima (λmax) are, however, exquisitely sensitive to the nature and position of substituents on the benzofuran ring.

The electronic properties of the substituents on this compound are expected to modulate the absorption spectrum of the parent benzofuran molecule in the following ways:

  • 5-Methoxy Group (-OCH3): The methoxy group is a potent electron-donating group (auxochrome) due to the resonance effect of the lone pair of electrons on the oxygen atom. This donation of electron density to the aromatic ring increases the energy of the highest occupied molecular orbital (HOMO), thereby reducing the HOMO-LUMO energy gap. Consequently, a bathochromic shift (a shift to longer wavelengths) of the absorption maxima is anticipated compared to the unsubstituted benzofuran.

  • 3-Methyl Group (-CH3): The methyl group is a weak electron-donating group through an inductive effect. Its impact on the UV-Vis spectrum is generally less pronounced than a methoxy group, but it can contribute to a small bathochromic shift.

  • 2-Carbonitrile Group (-CN): The carbonitrile group is a strong electron-withdrawing group (chromophore) due to both inductive and resonance effects. When attached to a conjugated system, it can extend the conjugation and lower the energy of the lowest unoccupied molecular orbital (LUMO). This effect also typically leads to a bathochromic shift and an increase in the molar absorptivity.

Given the combination of a strong electron-donating group at the 5-position and a strong electron-withdrawing group at the 2-position, this compound is predicted to exhibit a significant bathochromic shift in its UV-Vis absorption spectrum compared to unsubstituted benzofuran.

Comparative UV-Vis Absorption Data

To contextualize the predicted absorption of this compound, the following table presents the experimental absorption maxima for the parent benzofuran and a key derivative, benzofuran-2-carboxylic acid. The carboxylic acid at the 2-position serves as a reasonable comparison for the electron-withdrawing nature of the carbonitrile group.

CompoundStructureλmax (nm)Solvent
BenzofuranBenzofuran244, 275, 282Ethanol
Benzofuran-2-carboxylic acidBenzofuran-2-carboxylic acid298Ethanol

Data sourced from the NIST Chemistry WebBook.[2][3]

The data clearly illustrates the bathochromic shift induced by the electron-withdrawing carboxylic acid group at the 2-position. It is highly probable that this compound would exhibit an even more pronounced shift to a longer wavelength due to the synergistic effect of the electron-donating methoxy group.

Experimental Protocol for UV-Vis Absorption Analysis

To empirically determine the UV-Vis absorption maximum of this compound, the following detailed protocol should be followed. This procedure is based on established standards for UV-Vis spectrophotometry.[4][5][6]

I. Instrumentation and Materials
  • Instrument: A calibrated double-beam UV-Vis spectrophotometer.

  • Cuvettes: Matched quartz cuvettes with a 1 cm path length.

  • Solvent: Spectroscopic grade solvent (e.g., ethanol, methanol, or acetonitrile). The choice of solvent is critical as it can influence the absorption spectrum.[7] A solvent should be chosen that is transparent in the wavelength range of interest and in which the analyte is sufficiently soluble.

  • Analyte: A pure sample of this compound.

  • Volumetric glassware and analytical balance.

II. Solution Preparation
  • Stock Solution: Accurately weigh a small amount of the analyte (e.g., 1-5 mg) and dissolve it in the chosen spectroscopic grade solvent in a volumetric flask (e.g., 10 mL or 25 mL) to create a stock solution of known concentration.

  • Working Solutions: Prepare a series of dilutions from the stock solution to obtain concentrations that will yield absorbance values within the linear range of the spectrophotometer (typically 0.1 to 1.0).

III. Spectrophotometer Setup and Measurement
  • Instrument Warm-up: Turn on the spectrophotometer and allow the lamps to warm up for the manufacturer-recommended time to ensure a stable output.

  • Wavelength Range Selection: Set the desired wavelength range for scanning, for instance, from 200 nm to 400 nm, to cover the expected absorption bands of the benzofuran derivative.

  • Baseline Correction: Fill both the sample and reference cuvettes with the pure solvent. Place them in the respective holders in the spectrophotometer and perform a baseline correction. This subtracts the absorbance of the solvent and the cuvettes from the subsequent sample measurements.

  • Sample Measurement: Empty the sample cuvette and rinse it with a small amount of the most dilute working solution before filling it with that solution. Place the cuvette back into the sample holder.

  • Spectrum Acquisition: Acquire the absorption spectrum of the sample.

  • Repeat for all Concentrations: Repeat steps 4 and 5 for all the prepared working solutions, moving from the most dilute to the most concentrated.

  • Data Analysis: Identify the wavelength(s) of maximum absorbance (λmax) from the obtained spectra. If performing quantitative analysis, a calibration curve of absorbance versus concentration can be plotted to determine the molar absorptivity (ε) according to the Beer-Lambert Law.

Experimental Workflow Diagram

The following diagram illustrates the key steps in the experimental workflow for determining the UV-Vis absorption spectrum.

UV_Vis_Workflow cluster_prep Preparation cluster_measurement Measurement cluster_analysis Analysis Analyte Weigh Pure Analyte Stock Prepare Stock Solution Analyte->Stock Solvent Select Spectroscopic Solvent Solvent->Stock Dilutions Create Serial Dilutions Stock->Dilutions Scan Acquire Sample Spectra Dilutions->Scan Warmup Instrument Warm-up Baseline Perform Baseline Correction Warmup->Baseline Baseline->Scan Identify_Lambda_Max Identify λmax Scan->Identify_Lambda_Max Beer_Lambert Beer-Lambert Analysis (Optional) Identify_Lambda_Max->Beer_Lambert

Caption: A flowchart of the experimental workflow for UV-Vis spectroscopic analysis.

Conclusion

References

  • ResearchGate. (n.d.). Absorption spectra of compounds 1, 2 and 2,3-benzofuran (Bf) in THF for... Retrieved from [Link]

  • ResearchGate. (n.d.). UV absorption spectra of 1-benzofuran in solvents of various polarities... Retrieved from [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran. NIST Chemistry WebBook. Retrieved from [Link]

  • ASTM International. (2016). ASTM E169-16, Standard Practices for General Techniques of Ultraviolet-Visible Quantitative Analysis. Retrieved from [Link]

  • Mettler Toledo. (n.d.). ISO- Standard Norms and Compatible Instruments for UV/Vis Spectroscopy. Retrieved from [Link]

  • Rostro, L. (2012). Standard Operating Procedure Ultraviolet–Visible (UV-Vis) Spectroscopy in POWER Laboratory. Retrieved from [Link]

  • Agilent Technologies. (n.d.). The Basics of UV-Vis Spectrophotometry. Retrieved from [Link]

  • BS Publications. (n.d.). Chapter 1 UV‐Visible Spectroscopy. Retrieved from [Link]

  • ResearchGate. (n.d.). (a) UV–Vis absorption and (b) fluorescence spectra of 2, 3, and 4. (c)... Retrieved from [Link]

  • SpectraBase. (n.d.). 3-Methylbenzofuran-2-carboxylic acid - Optional[UV-VIS] - Spectrum. Retrieved from [Link]

  • DergiPark. (2025). Optoelectronic Potential of Benzofuran–Oxime Compounds: Insights from UV–Vis, Optical Dispersion, and Band Gap Analysis. Retrieved from [Link]

  • NIST. (n.d.). Benzofuran-2-carboxylic acid. NIST Chemistry WebBook. Retrieved from [Link]

  • PubChem. (n.d.). 5-Methoxybenzofuran. Retrieved from [Link]

  • PubChem. (n.d.). 3-Methylbenzofuran. Retrieved from [Link]

  • IIVS.org. (n.d.). Evaluation of Complex Compounds in the UV-Vis Absorption Spectra Method. Retrieved from [Link]

  • Shimadzu. (n.d.). The Relationship Between UV-VIS Absorption and Structure of Organic Compounds. Retrieved from [Link]

  • MDPI. (2021). Solvent Effects on the UV-Visible Absorption Spectra of Some New 3-Methyl-5-(Phenylamino)-4-((4-Phenylazo.... Retrieved from [Link]

Sources

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.